Product packaging for 2-Ethynyl-5-nitropyrimidine(Cat. No.:)

2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925
M. Wt: 149.11 g/mol
InChI Key: TUXIPDHSFRHIKY-UHFFFAOYSA-N
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Description

2-Ethynyl-5-nitropyrimidine is a useful research compound. Its molecular formula is C6H3N3O2 and its molecular weight is 149.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3O2 B15400925 2-Ethynyl-5-nitropyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

2-ethynyl-5-nitropyrimidine

InChI

InChI=1S/C6H3N3O2/c1-2-6-7-3-5(4-8-6)9(10)11/h1,3-4H

InChI Key

TUXIPDHSFRHIKY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide on 2-Ethynyl-5-nitropyrimidine is a predictive analysis based on the known properties of analogous compounds and established principles of organic chemistry. As of the compilation of this document, this compound is not a well-characterized compound in the peer-reviewed scientific literature, and therefore, no experimental data for its specific physicochemical properties, spectral data, or biological activity has been found.

Predicted Physicochemical Properties

The chemical properties of this compound have been estimated based on the known data of structurally similar compounds. The presence of the polar nitro group and the pyrimidine ring, combined with the nonpolar ethynyl group, suggests that the compound will be a solid at room temperature with limited solubility in water but better solubility in polar organic solvents.

PropertyPredicted Value for this compoundAnalog Compound Data
Molecular Formula C₆H₃N₃O₂-
Molecular Weight 149.11 g/mol -
Melting Point 110-120 °C (estimated)2-Chloro-5-nitropyrimidine: 105-110 °C[1][2]
2,4-Dichloro-5-nitropyrimidine: 28-32 °C[3][4]
2-Chloro-5-nitropyridine: 105-108 °C[5]
Boiling Point > 300 °C (decomposes, estimated)2,4-Dichloro-5-nitropyrimidine: 0.9 °C @ 0.5 mmHg[4]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone).2,4-Dichloro-5-nitropyrimidine is soluble in alcohol-based organic solvents but has poor solubility in petroleum ether.[6]
Appearance Pale yellow solid (predicted)2,4-Dichloro-5-nitropyrimidine is a pale yellow solid.[6]

Proposed Synthesis

A plausible synthetic route for this compound is via a Sonogashira coupling reaction. This well-established cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] The proposed starting material is 2-chloro-5-nitropyrimidine, which can be coupled with a protected alkyne such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Proposed Synthesis of this compound via Sonogashira Coupling

Materials:

  • 2-Chloro-5-nitropyrimidine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-nitropyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

    • Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq).

    • To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure. The crude product is 2-(trimethylsilylethynyl)-5-nitropyrimidine.

  • Deprotection:

    • Dissolve the crude product in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by adding water.

  • Workup and Purification:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Synthesis_of_2_Ethynyl_5_nitropyrimidine Start 2-Chloro-5-nitropyrimidine Reagent1 Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI, TEA, THF Intermediate 2-(Trimethylsilylethynyl)-5-nitropyrimidine Start->Intermediate Sonogashira Coupling Reagent2 TBAF, THF Product This compound Intermediate->Product Deprotection

Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural features: the pyrimidine ring, the nitro group, and the ethynyl group.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. This deficiency is further enhanced by the strong electron-withdrawing effect of the nitro group at the 5-position. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C), which would significantly alter the electronic properties and reactivity of the molecule.

  • Ethynyl Group: The terminal alkyne is a versatile functional group.

    • Acidity: The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

    • Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

    • Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides (a "click" reaction) to form triazoles.

    • Cross-Coupling Reactions: The terminal alkyne can be used in further cross-coupling reactions, such as another Sonogashira coupling, to extend the conjugated system. The electron-withdrawing nature of the pyrimidine ring can polarize the triple bond, influencing its reactivity in such transformations.[8]

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for this compound, the presence of the 5-nitropyrimidine scaffold suggests potential for biological activity. Nitroaromatic and nitroheterocyclic compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties.[9][10]

Antimicrobial Activity

Many nitro-heterocyclic drugs exert their antimicrobial effects through a mechanism involving the reduction of the nitro group.[11][12] In anaerobic bacteria or hypoxic environments, cellular reductases can reduce the nitro group to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[9] These reactive species can then covalently bind to and damage cellular macromolecules, including DNA, leading to inhibition of DNA replication and ultimately cell death.[9][11]

Anticancer Activity

The hypoxic (low oxygen) microenvironment of solid tumors provides a target for hypoxia-activated prodrugs.[13][14] Similar to the antimicrobial mechanism, the nitro group of this compound could be selectively reduced in hypoxic cancer cells by nitroreductase enzymes.[14] The resulting reactive species would be cytotoxic, leading to targeted killing of cancer cells while sparing healthy, well-oxygenated tissues. The planar nature of the pyrimidine ring could also facilitate intercalation into DNA, which, combined with the generation of reactive radicals, could enhance its cytotoxic effects.

Mechanism_of_Action Compound This compound (Prodrug) HypoxicCell Hypoxic Cell (e.g., Bacterium, Tumor Cell) Compound->HypoxicCell Nitroreductases Nitroreductases ReactiveSpecies Reactive Nitro Radical Anion and other reduced species Nitroreductases->ReactiveSpecies Bioreduction DNA Cellular Macromolecules (e.g., DNA) ReactiveSpecies->DNA Covalent Binding & Oxidative Stress CellDeath Cell Death DNA->CellDeath Damage leads to

Proposed biological mechanism of this compound.

Conclusion

This compound is a novel compound with predicted chemical properties that make it an interesting target for synthesis and further investigation. Its structure combines the biologically active 5-nitropyrimidine core with a versatile ethynyl functional group. The proposed Sonogashira synthesis provides a viable route to access this molecule. Based on the chemistry of related compounds, this compound is expected to exhibit rich reactivity and holds potential for applications in medicinal chemistry, particularly as a candidate for antimicrobial or hypoxia-activated anticancer agents. Experimental validation of these predicted properties is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-ethynyl-5-nitropyrimidine, a molecule of interest in medicinal chemistry and materials science. The synthesis is predicated on a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This document furnishes detailed experimental protocols derived from analogous transformations, quantitative data presented in a clear tabular format, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the introduction of a protected ethynyl group to a 2-halo-5-nitropyrimidine precursor via a Sonogashira coupling reaction. The most common and stable protected alkyne for this purpose is ethynyltrimethylsilane (TMS-acetylene). The subsequent step involves the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne.

The proposed starting material is either 2-chloro-5-nitropyrimidine or 2-bromo-5-nitropyrimidine, with the bromo derivative generally exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize typical quantitative data for the key reactions in the synthesis of this compound. These values are based on analogous reactions reported in the literature and serve as a benchmark for the expected outcomes.

Table 1: Sonogashira Coupling of 2-Halo-5-nitropyrimidine with Ethynyltrimethylsilane

EntryHalogen (X)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1ClPd(PPh₃)₄ / CuITriethylamineTHF6012-2460-75
2BrPdCl₂(PPh₃)₂ / CuITriethylamineTHF/DMF25-506-1280-95
3BrPd(dppf)Cl₂ / CuIDiisopropylethylamineDMF258~90

Table 2: Deprotection of 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1Tetrabutylammonium fluoride (TBAF)THF251-2>95
2Potassium carbonate (K₂CO₃)Methanol252-4>90
3Cesium carbonate (Cs₂CO₃)Methanol251-3>90

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine via Sonogashira Coupling

This protocol is adapted from established Sonogashira coupling procedures on similar heterocyclic substrates.

Materials:

  • 2-Bromo-5-nitropyrimidine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-nitropyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous THF and anhydrous DMF (e.g., in a 4:1 ratio) to dissolve the solids.

  • Add triethylamine (3.0 eq) to the reaction mixture.

  • Finally, add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours or at 50 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine.

Step 2: Synthesis of this compound via Deprotection

This protocol describes the removal of the TMS protecting group using TBAF.

Materials:

  • 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the synthesis.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Sonogashira Coupling cluster_intermediate Intermediate cluster_reagents2 Deprotection cluster_product Final Product 2-Bromo-5-nitropyrimidine 2-Bromo-5-nitropyrimidine 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine 2-Bromo-5-nitropyrimidine->2-((trimethylsilyl)ethynyl)-5-nitropyrimidine Step 1 reagents1 Ethynyltrimethylsilane PdCl₂(PPh₃)₂, CuI, Et₃N THF/DMF, 25-50 °C This compound This compound 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine->this compound Step 2 reagents2 TBAF THF, 25 °C

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A1 Combine 2-bromo-5-nitropyrimidine, catalyst, and co-catalyst A2 Add solvents and base A1->A2 A3 Add ethynyltrimethylsilane A2->A3 A4 Reaction monitoring (TLC/GC-MS) A3->A4 A5 Aqueous workup and extraction A4->A5 A6 Purification by column chromatography A5->A6 B1 Dissolve silylated intermediate in THF A6->B1 Isolated Intermediate B2 Add TBAF at 0 °C B1->B2 B3 Stir at room temperature B2->B3 B4 Reaction monitoring (TLC) B3->B4 B5 Quench and extract B4->B5 B6 Purification by column chromatography B5->B6

Caption: Experimental workflow for the synthesis.

Unveiling the Profile of 2-Ethynyl-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-nitropyrimidine, a heterocyclic molecule featuring a pyrimidine core functionalized with both an ethynyl and a nitro group, presents a compelling scaffold for chemical and pharmaceutical research. The electron-withdrawing nature of the nitro group, combined with the synthetic versatility of the ethynyl moiety, positions this compound as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide consolidates the available physicochemical data, outlines a plausible synthetic pathway with detailed experimental considerations, and provides in silico predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to facilitate future research and development endeavors.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
pKa (most acidic) 16.2
pKa (most basic) -3.5
LogP 1.15
Polar Surface Area 71.6 Ų
H-Bond Donors 1
H-Bond Acceptors 4
Molar Refractivity 37.5 cm³

Note: These values are computationally predicted and should be confirmed experimentally.

Experimental Protocols: A Proposed Synthetic Route

A feasible synthetic approach to this compound can be envisioned through a two-step sequence commencing with a commercially available 2-halopyrimidine. This strategy involves the nitration of the pyrimidine ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine

The initial step focuses on the regioselective nitration of 2-chloropyrimidine. The pyrimidine ring is generally electron-deficient and requires strong activating conditions for electrophilic substitution.

Experimental Methodology (based on analogous reactions):

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloropyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitropyrimidine.

Step 2: Synthesis of this compound via Sonogashira Coupling

The final product is assembled through a Sonogashira coupling of the 2-chloro-5-nitropyrimidine intermediate with a suitable acetylene source, such as (trimethylsilyl)acetylene, followed by in situ or subsequent deprotection.

Experimental Methodology (based on analogous reactions):

  • To a degassed solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and an amine base like triethylamine (2.5 eq).

  • Add (trimethylsilyl)acetylene (1.2 eq) to the mixture and heat the reaction to 60-70°C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To deprotect the silyl group, dissolve the crude residue in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 2 hours.

  • Remove the solvent, and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 2: Proposed Analytical Characterization

TechniqueExpected Data
¹H NMR A sharp singlet corresponding to the acetylenic proton (δ ≈ 3.5-4.0 ppm) and two distinct signals for the pyrimidine ring protons (δ ≈ 9.0-9.5 ppm).
¹³C NMR Signals for the two sp-hybridized carbons of the alkyne (δ ≈ 75-90 ppm) and the aromatic carbons of the pyrimidine ring.
FT-IR Characteristic absorption bands for the terminal alkyne C-H stretch (≈ 3300 cm⁻¹), the C≡C stretch (≈ 2100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (≈ 1550 and 1350 cm⁻¹).
Mass Spec. A molecular ion peak [M]+ at m/z 149.03, consistent with the molecular formula C₆H₃N₃O₂.

Mandatory Visualization: Experimental Workflow

The proposed synthetic and analytical workflow is depicted in the following diagram:

G Proposed Experimental Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purification & Analysis 2-Chloropyrimidine 2-Chloropyrimidine Nitration Nitration 2-Chloropyrimidine->Nitration 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine Nitration->2-Chloro-5-nitropyrimidine Sonogashira Coupling Sonogashira Coupling 2-Chloro-5-nitropyrimidine->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound Column Chromatography Column Chromatography This compound->Column Chromatography Characterization ¹H NMR, ¹³C NMR, FT-IR, Mass Spec. Column Chromatography->Characterization

Caption: A flowchart illustrating the proposed synthesis, purification, and analytical characterization of this compound.

In Silico ADME Profile

To assess the potential of this compound as a drug candidate, a preliminary in silico ADME evaluation was performed. The results, summarized in Table 3, provide an early-stage prediction of its pharmacokinetic properties.

Table 3: Predicted ADME Properties

ParameterPredictionInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant YesMay cross the blood-brain barrier.
P-glycoprotein Substrate NoUnlikely to be subject to efflux by P-gp.
CYP450 Inhibition Inhibitor of CYP1A2 and CYP2C19Potential for drug-drug interactions.
Lipinski's Rule of Five 0 ViolationsFavorable for oral bioavailability.

Note: These predictions are based on computational models and require experimental validation.

Conclusion and Future Directions

While experimental data on this compound remains limited, this technical guide provides a foundational understanding of its predicted physicochemical characteristics and a robust synthetic strategy. The in silico ADME profile suggests that this molecule possesses favorable drug-like properties, meriting further investigation. Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound. Subsequent biological screening is warranted to explore its potential as a lead compound in various therapeutic areas, leveraging the unique electronic and structural features imparted by the nitro and ethynyl functionalities.

An In-depth Technical Guide to 2-Ethynyl-5-nitropyrimidine (CAS Number: 1196146-91-4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethynyl-5-nitropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. The unique combination of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the reactive ethynyl moiety make it an interesting candidate for various chemical transformations and a potential pharmacophore in drug discovery.

This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and potential biological activities of this compound, based on data from analogous compounds.

Physicochemical Properties

Quantitative physicochemical data for this compound is limited. The following table summarizes available or predicted properties.

PropertyValueSource/Method
CAS Number 1196146-91-4-
Molecular Formula C₆H₃N₃O₂Calculated
Molecular Weight 149.11 g/mol Calculated
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
Boiling Point Not available-
Melting Point Not available-

Synthesis

A plausible synthetic route to this compound involves a Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3]

A potential precursor for this synthesis is 2-chloro-5-nitropyrimidine. The synthesis of 2-chloro-5-nitropyrimidine can be achieved through various methods, often starting from 2-aminopyridine or 2-hydroxypyrimidine derivatives.[4][5][6][7][8]

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of this compound.

G cluster_0 Step 1: Preparation of 2-Chloro-5-nitropyrimidine cluster_1 Step 2: Sonogashira Coupling 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Sandmeyer_Reaction Sandmeyer-type Reaction 2-Amino-5-nitropyridine->Sandmeyer_Reaction 2-Chloro-5-nitropyrimidine_precursor 2-Chloro-5-nitropyrimidine Sandmeyer_Reaction->2-Chloro-5-nitropyrimidine_precursor 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) 2-Chloro-5-nitropyrimidine->Sonogashira Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Protected_Product 2-(Trimethylsilylethynyl)-5-nitropyrimidine Sonogashira->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

A plausible synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling (Representative)

This protocol is adapted from general procedures for Sonogashira coupling on pyrimidine rings and should be optimized for the specific substrate.[1][3][9][10][11]

  • Reaction Setup: To a dry, inert-atmosphere flask, add 2-chloro-5-nitropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

  • Solvent and Reagents: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine, 2.5 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(trimethylsilylethynyl)-5-nitropyrimidine.

  • Deprotection: Dissolve the silyl-protected intermediate in a suitable solvent (e.g., methanol or THF) and treat with a deprotecting agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).

  • Final Purification: After the deprotection is complete, perform an aqueous work-up and extract the product with an organic solvent. Purify the final product, this compound, by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the pyrimidine core is a well-established scaffold in medicinal chemistry with a wide range of biological activities.[12][13] The presence of the 5-nitro group and the 2-ethynyl group could confer novel pharmacological properties.

Potential as a GPR119 Agonist

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Several pyrimidine derivatives have been identified as potent GPR119 agonists.[14][15][16][17][18] It is plausible that this compound could interact with this receptor.

Experimental Protocol: cAMP Assay for GPR119 Agonism (Representative) [19][20][21][22]

  • Cell Culture: Maintain a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture media.

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable assay buffer. Add the compound solutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Potential as an iNOS Inhibitor

Inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions, and its inhibition is a therapeutic strategy. Pyrimidine-based compounds have been reported as iNOS inhibitors.[23][24][25][26][27][28] The 5-nitropyrimidine scaffold, in particular, has been explored for iNOS inhibitory activity.[24]

Hypothetical Signaling Pathway: iNOS Inhibition

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Inflammatory_Stimuli->Signaling_Cascade Cell_Membrane iNOS_Gene_Transcription iNOS Gene Transcription Signaling_Cascade->iNOS_Gene_Transcription iNOS_mRNA iNOS mRNA iNOS_Gene_Transcription->iNOS_mRNA iNOS_Monomer iNOS Monomer iNOS_mRNA->iNOS_Monomer Dimerization Dimerization iNOS_Monomer->Dimerization Active_iNOS_Dimer Active iNOS Dimer Dimerization->Active_iNOS_Dimer Nitric_Oxide Nitric Oxide (NO) Active_iNOS_Dimer->Nitric_Oxide L-Arginine L_Arginine L-Arginine Inflammation Inflammation Nitric_Oxide->Inflammation Compound This compound (Hypothetical Inhibitor) Compound->Dimerization Inhibits Compound->Active_iNOS_Dimer Inhibits

Hypothetical mechanism of iNOS inhibition.

Experimental Protocol: iNOS Activity Assay (Representative) [29][30][31]

  • Enzyme Source: Use purified recombinant iNOS or lysate from cells stimulated to express iNOS (e.g., LPS-treated RAW 264.7 macrophages).

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, calmodulin).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the iNOS enzyme source and incubate at 37°C for a defined period.

  • NO Detection: Measure the production of nitric oxide, typically by quantifying its stable metabolites, nitrite and nitrate, using the Griess reagent.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of iNOS inhibition against the compound concentration.

Potential Antiviral Activity

Ethynyl- and pyrimidine-containing nucleoside analogues are known to possess antiviral properties.[32][33][34][35][36] The structural resemblance of this compound to these classes of compounds suggests it could be investigated for activity against various viruses.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated for this compound based on the activities of its analogues.

AssayTargetCell LineParameterValueReference (Analogues)
cAMP AccumulationGPR119HEK293-hGPR119EC₅₀1 - 100 nM[14][15]
iNOS ActivityiNOSRAW 264.7IC₅₀1 - 10 µM[24][25]
Antiviral AssayVarious Virusese.g., Vero, MT-4EC₅₀0.1 - 10 µM[32][33]

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery due to its unique structural features. While direct experimental data is currently lacking, this guide provides a framework for its synthesis and potential biological evaluation based on the properties of closely related compounds. Further research is warranted to fully elucidate the chemical and pharmacological properties of this molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this promising chemical entity.

References

Spectroscopic Data for 2-Ethynyl-5-nitropyrimidine: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of available scientific literature and chemical databases, specific spectroscopic data (NMR, IR, and MS) for 2-Ethynyl-5-nitropyrimidine could not be located. Similarly, detailed experimental protocols for the synthesis and characterization of this specific compound are not publicly available at this time.

This guide aims to provide a framework for the type of data and experimental details that would be expected for a complete technical whitepaper on this molecule, intended for researchers, scientists, and drug development professionals. In the absence of direct data, this document will present a hypothetical structure for the data tables and a general outline for the experimental protocols that would be necessary for its characterization.

Hypothetical Data Presentation

Should the spectroscopic data for this compound become available, it would be structured as follows for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data would be crucial.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
[Expected Value]s-1HH-C≡
[Expected Value]s-1HPyrimidine H
[Expected Value]s-1HPyrimidine H

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
[Expected Value]C≡C-H
[Expected Value]C≡C -H
[Expected Value]Pyrimidine C
[Expected Value]Pyrimidine C
[Expected Value]Pyrimidine C-NO₂
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
[Expected Value]StrongC≡C-H stretch
[Expected Value]MediumC≡C stretch
[Expected Value]StrongN-O asymmetric stretch (NO₂)
[Expected Value]StrongN-O symmetric stretch (NO₂)
[Expected Value]MediumC=N stretch (pyrimidine ring)
[Expected Value]MediumC-H stretch (pyrimidine ring)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
[Expected Value][Value][M]⁺ (Molecular Ion)
[Expected Value][Value][M-NO₂]⁺
[Expected Value][Value][M-C₂H]⁺

Hypothetical Experimental Protocols

The following outlines the general methodologies that would be employed to obtain the spectroscopic data for this compound.

General Synthesis

The synthesis of this compound would likely involve a cross-coupling reaction, such as a Sonogashira coupling, between a protected ethyne equivalent (e.g., trimethylsilylacetylene) and a suitable 2-halo-5-nitropyrimidine precursor. This would be followed by a deprotection step to yield the terminal alkyne.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization start Starting Materials: 2-halo-5-nitropyrimidine Protected ethyne reaction Sonogashira Coupling start->reaction deprotection Deprotection reaction->deprotection product This compound deprotection->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Theoretical and Experimental Insights into 2-Ethynyl-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and comprehensive theoretical data for 2-Ethynyl-5-nitropyrimidine (CAS: 1196146-91-4) is limited in publicly available scientific literature. This guide provides a detailed overview based on established principles and data from structurally related compounds, including substituted nitropyrimidines and ethynylpyrimidines, to infer its probable characteristics and guide future research.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. The presence of the electron-withdrawing nitro group and the versatile ethynyl moiety suggests potential applications in medicinal chemistry and materials science. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The nitro group is a well-known pharmacophore, and the ethynyl group provides a handle for further functionalization via reactions like "click chemistry."

This document outlines the probable theoretical and experimental characteristics of this compound, drawing parallels from closely related analogues.

Molecular and Spectroscopic Properties (Theoretical)

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
Geometry Planar pyrimidine ring with a linear ethynyl group.General chemical principles and DFT optimizations on similar structures.
Dipole Moment Expected to be significant due to the strongly electron-withdrawing nitro group.Comparison with other nitropyrimidine derivatives.
HOMO-LUMO Gap Predicted to be relatively small, suggesting potential for chemical reactivity and charge transfer interactions.DFT calculations on analogous nitropyrimidine systems often show a small energy gap.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR Pyrimidine protons expected in the δ 8.5-9.5 ppm range. Ethynyl proton expected around δ 3.0-3.5 ppm.Downfield shift due to the electron-withdrawing nature of the pyrimidine ring and nitro group.
¹³C NMR Pyrimidine carbons expected in the δ 120-160 ppm range. Ethynyl carbons expected around δ 70-90 ppm.Chemical shifts are influenced by the electronegativity of adjacent atoms and aromaticity.
IR Spectroscopy C≡C stretch (alkyne) ~2100-2260 cm⁻¹. N-O stretch (nitro) ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric). C-N and C=N stretches characteristic of the pyrimidine ring.Standard group frequencies for the respective functional groups.

Synthesis and Experimental Protocols

A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted pyrimidines. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For ethynyl-substituted pyrimidines, a Sonogashira coupling is a standard method.

Proposed Synthetic Workflow:

G A Starting Material (e.g., 2-chloro-5-nitropyrimidine) B Sonogashira Coupling (with trimethylsilylacetylene) A->B Pd catalyst, Cu(I) co-catalyst, base C Deprotection (e.g., with TBAF) B->C Intermediate D Product (this compound) C->D Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Reaction: Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene followed by deprotection.

Materials:

  • 2-chloro-5-nitropyrimidine

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., anhydrous THF or DMF)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

  • Standard workup and purification reagents (ethyl acetate, brine, silica gel)

Procedure:

  • To a solution of 2-chloro-5-nitropyrimidine in anhydrous THF, add the palladium catalyst, copper(I) iodide, and the base.

  • Degas the mixture with argon or nitrogen.

  • Add trimethylsilylacetylene dropwise and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.

  • Dissolve the intermediate in THF and treat with a solution of TBAF.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the nitropyrimidine scaffold is present in various biologically active molecules. Nitro-containing compounds are known to exhibit a range of activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction of the nitro group to reactive nitrogen species.

Many pyrimidine derivatives act as inhibitors of various kinases or other enzymes. Given its structure, this compound could potentially be investigated as an inhibitor in pathways relevant to cancer or infectious diseases.

Logical Relationship for Investigating Biological Activity:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A This compound B Cytotoxicity Assays (e.g., MTT, XTT) A->B C Antimicrobial Assays (e.g., MIC determination) A->C D Enzyme Inhibition Assays (e.g., Kinase panels) B->D If cytotoxic E Cell-based Pathway Analysis (e.g., Western Blot, Reporter Assays) B->E If cytotoxic F Biophysical Interaction Studies (e.g., SPR, ITC) D->F To validate target

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound represents an under-explored molecule with potential for further investigation. The lack of direct experimental data necessitates that initial studies focus on establishing a reliable synthetic route and performing comprehensive spectroscopic and structural characterization. Subsequent research can then delve into its potential biological activities, guided by the known pharmacology of related nitropyrimidine derivatives. The ethynyl group offers a valuable tool for the development of chemical probes or for conjugation to other molecules to explore its therapeutic potential. Theoretical studies, such as DFT and molecular docking, will be crucial in rationalizing experimental findings and guiding the design of future analogues with improved properties.

An In-depth Technical Guide to the Reactivity of the Ethynyl Group on a Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including several approved drugs.[1][2][3] The introduction of an ethynyl group onto the pyrimidine ring dramatically expands its chemical versatility, providing a reactive handle for a variety of transformations. This guide explores the core reactivity of the ethynyl group on a pyrimidine ring, with a focus on Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry," and subsequent cyclization reactions. Understanding these reactions is pivotal for the design and synthesis of novel pyrimidine-based therapeutics.[4] Ethynyl-substituted pyrimidines are key intermediates in the development of kinase inhibitors and other targeted therapies.[5][6]

Sonogashira Coupling: A Gateway to Aryl- and Vinyl-Substituted Pyrimidines

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is instrumental in the synthesis of ethynylpyrimidine derivatives, typically by coupling a halo-pyrimidine with a terminal alkyne. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9]

General Reaction Scheme & Mechanism

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R(L)2 Transmetalation->Ar-Pd(II)-C≡C-R Cu-C≡C-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R->Ar-C≡C-R Reductive_Elimination->Pd(0)L2 Cu-C≡C-R Cu-C≡C-R HC≡C-R HC≡C-R HC≡C-R->Cu-C≡C-R Cu(I), Base Base Base CuX CuX CuAAC_Workflow Start Start Prepare_Reagents Prepare Stock Solutions: - Ethynylpyrimidine - Azide Compound - CuSO4 - Sodium Ascorbate Start->Prepare_Reagents Mix_Reactants Mix Ethynylpyrimidine and Azide Prepare_Reagents->Mix_Reactants Add_Catalyst Add CuSO4 and Sodium Ascorbate Mix_Reactants->Add_Catalyst React Incubate at RT Add_Catalyst->React Purify Purification React->Purify Product 1,4-Disubstituted Triazole Purify->Product Intramolecular_Cyclization cluster_0 Intramolecular Cyclization Start 2-(Alkynylamino)pyrimidine Transition_State [Transition State] Start->Transition_State Catalyst (e.g., Pd) Product Fused Pyrimidine System Transition_State->Product Kinase_Inhibition Ethynylpyrimidine Ethynylpyrimidine Derivative Binding Binds to ATP Pocket Ethynylpyrimidine->Binding Kinase Protein Kinase (e.g., EGFR, Aurora) Kinase->Binding ATP ATP ATP->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream Inhibition of Downstream Signaling Inhibition->Downstream

References

2-Ethynyl-5-nitropyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-nitropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a reactive ethynyl group, a strongly electron-withdrawing nitro group, and the pyrimidine core offers a unique combination of chemical properties and potential biological activities. This document provides a comprehensive literature review of the synthesis, potential reactivity, and prospective biological applications of this compound, drawing upon data from related compounds to provide a thorough technical overview.

Synthesis of this compound

While direct synthesis of this compound has not been explicitly reported in the reviewed literature, a highly plausible and efficient route is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The logical precursor for this synthesis would be a 2-halo-5-nitropyrimidine, such as 2-chloro-5-nitropyrimidine or 2-bromo-5-nitropyrimidine, coupled with a protected or terminal acetylene source like trimethylsilylacetylene.[1]

Proposed Experimental Protocol: Sonogashira Coupling

The following is a generalized protocol for the Sonogashira coupling to synthesize this compound, based on established methods for similar heterocyclic compounds.[3][4]

Materials:

  • 2-Chloro-5-nitropyrimidine (or 2-bromo-5-nitropyrimidine)

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyrimidine, the palladium catalyst, and copper(I) iodide.

  • Dissolve the solids in the anhydrous solvent.

  • Add the amine base to the reaction mixture.

  • Slowly add trimethylsilylacetylene to the stirring solution at room temperature.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the trimethylsilyl-protected this compound.

  • The trimethylsilyl protecting group can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to yield the final product, this compound.

Summary of Sonogashira Coupling Conditions for Heterocycles
Heterocyclic HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-quinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8095[3]
4-Iodo-pyrimidinePropargylaminePd(PPh₃)₄ / CuIEt₃NDMFRT85[5]
3-Bromo-tetrazineVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIi-Pr₂NEtTHFRT60-90[4]
2-Chloro-pyridineTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10078N/A

Note: This table presents representative examples from the literature for Sonogashira couplings on various nitrogen-containing heterocycles to illustrate the general conditions and variability of the reaction.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalyst System cluster_conditions Conditions 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine Sonogashira Coupling Sonogashira Coupling 2-Chloro-5-nitropyrimidine->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Sonogashira Coupling CuI CuI CuI->Sonogashira Coupling Triethylamine Triethylamine Triethylamine->Sonogashira Coupling THF THF THF->Sonogashira Coupling TMS-protected Intermediate TMS-protected Intermediate Sonogashira Coupling->TMS-protected Intermediate Deprotection Deprotection TMS-protected Intermediate->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed synthesis of this compound.

Potential Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the pyrimidine ring, the nitro group, and the ethynyl group.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which is further activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group. While the ethynyl group is not a typical leaving group, reactions at the pyrimidine ring with strong nucleophiles could potentially occur.

  • Nitro Group: The nitro group is a versatile functional group that can undergo reduction to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation would provide access to 2-ethynyl-5-aminopyrimidine, a valuable intermediate for further derivatization.

  • Ethynyl Group: The terminal alkyne is a highly versatile functional group. It can participate in a variety of reactions, including:

    • Click Chemistry: The ethynyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles.

    • Further Couplings: It can act as a nucleophile in other coupling reactions, such as the Cadiot-Chodkiewicz coupling.

    • Hydration: The alkyne can be hydrated to form a methyl ketone.

    • Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane).

Reactivity_Diagram cluster_ethynyl Ethynyl Group Reactions cluster_nitro Nitro Group Reactions cluster_ring Pyrimidine Ring Reactions This compound This compound Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) R-N3, Cu(I) Cadiot-Chodkiewicz Coupling Cadiot-Chodkiewicz Coupling This compound->Cadiot-Chodkiewicz Coupling Bromoalkyne, Cu(I) Hydration Hydration This compound->Hydration H2O, H+ Reduction Reduction This compound->Reduction H2, Pd/C Reduction to Amine Reduction to Amine This compound->Reduction to Amine SnCl2, HCl Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nu-

Caption: Potential reactivity of this compound.

Potential Biological Activity and Applications

The 5-nitropyrimidine scaffold is present in a variety of biologically active molecules. The introduction of an ethynyl group at the 2-position could modulate the biological activity and provide a handle for further chemical modifications.

Known Biological Activities of 5-Nitropyrimidine Derivatives
Compound ClassBiological ActivityTargetIC₅₀ / EC₅₀Reference
5-Nitropyrimidine-2,4-dionesNitric Oxide Production InhibitioniNOS8.6 µM[6]
5-Nitropyridin-2-yl derivativesUrease and Chymotrypsin InhibitionUrease, Chymotrypsin29.21 µM (Urease)[7]
5-Nitropyrimidine derivativesGPR119 AgonistsGPR1190.6 nM[N/A]
5-Nitro-2-aminothiazolesAntitrypanosomal ActivityTrypanosoma cruzi-[8]
5-NitroimidazolesAntimicrobial, AnticancerVarious-[9]
Prospective Applications in Drug Discovery

Given the documented activities of related compounds, this compound could be a valuable scaffold for the development of novel therapeutics. The nitro group is a known pharmacophore in several antimicrobial and antiparasitic drugs, acting as a bio-reductive "warhead".[8][9] The ethynyl group can be utilized for covalent modification of target proteins or for linking the molecule to other pharmacophores or delivery systems via click chemistry.

One potential area of application is in the development of inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[6]

Potential Signaling Pathway Involvement

The following diagram illustrates a simplified signaling pathway involving iNOS, a potential target for 5-nitropyrimidine-based inhibitors.

iNOS_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Cell Surface Receptor (TLR4) Cell Surface Receptor (TLR4) Inflammatory Stimuli (LPS)->Cell Surface Receptor (TLR4) Signaling Cascade (NF-κB) Signaling Cascade (NF-κB) Cell Surface Receptor (TLR4)->Signaling Cascade (NF-κB) iNOS Gene Transcription iNOS Gene Transcription Signaling Cascade (NF-κB)->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Inflammation Inflammation Nitric Oxide (NO)->Inflammation This compound Derivative This compound Derivative This compound Derivative->iNOS Protein Inhibition

Caption: Inhibition of the iNOS pathway.

Spectroscopic Data

No experimental spectroscopic data for this compound has been found in the literature. However, based on related structures, the following characteristic signals can be predicted:

  • ¹H NMR: A singlet for the alkyne proton (around 3-4 ppm), and two singlets or doublets for the pyrimidine protons.

  • ¹³C NMR: Resonances for the two alkyne carbons (around 70-90 ppm), and signals for the pyrimidine carbons, with the carbon bearing the nitro group being significantly deshielded.

  • IR Spectroscopy: A characteristic C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch around 2100 cm⁻¹, and strong symmetric and asymmetric stretches for the nitro group (around 1550 and 1350 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₆H₃N₃O₂ (149.11 g/mol ).

For comparison, the IR spectrum of 2-(benzylamino)-5-nitropyridine is available in the NIST Chemistry WebBook.[10]

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Based on established synthetic methodologies, its preparation via Sonogashira coupling is highly feasible. The compound's rich chemical functionality opens avenues for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Furthermore, the known biological activities of related 5-nitropyrimidines suggest that this compound and its derivatives could be valuable candidates for drug discovery programs, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. Further experimental investigation into the synthesis, reactivity, and biological evaluation of this compound is warranted.

References

Methodological & Application

Synthesis of 2-Ethynyl-5-nitropyrimidine from 2-chloro-5-nitropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethynyl-5-nitropyrimidine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl (TMS) group. This application note offers a comprehensive guide, including reaction parameters, purification methods, and characterization data.

Introduction

Pyrimidine derivatives are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds. The introduction of an ethynyl group at the 2-position of the 5-nitropyrimidine scaffold provides a versatile handle for further functionalization via click chemistry or other coupling reactions, enabling the generation of diverse molecular libraries for screening. The following protocol details a reliable method for the synthesis of this compound.

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 2_chloro_5_nitropyrimidine 2-chloro-5-nitropyrimidine intermediate 2-(Trimethylsilylethynyl)-5-nitropyrimidine 2_chloro_5_nitropyrimidine->intermediate Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF TMS_acetylene Trimethylsilylacetylene TMS_acetylene->intermediate final_product This compound intermediate->final_product TBAF, THF

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Trimethylsilylethynyl)-5-nitropyrimidine (Sonogashira Coupling)

This procedure outlines the palladium-catalyzed Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene.

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
2-chloro-5-nitropyrimidineC₄H₂ClN₃O₂159.531.0 g6.27
TrimethylsilylacetyleneC₅H₁₀Si98.221.1 mL7.52
Bis(triphenylphosphine)palladium(II) dichlorideC₃₆H₃₀Cl₂P₂Pd701.90220 mg0.31
Copper(I) iodideCuI190.4560 mg0.31
Triethylamine (Et₃N)C₆H₁₅N101.195.2 mL37.6
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1130 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add 2-chloro-5-nitropyrimidine (1.0 g, 6.27 mmol), bis(triphenylphosphine)palladium(II) dichloride (220 mg, 0.31 mmol), and copper(I) iodide (60 mg, 0.31 mmol).

  • Add anhydrous tetrahydrofuran (30 mL) and triethylamine (5.2 mL, 37.6 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add trimethylsilylacetylene (1.1 mL, 7.52 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford 2-(trimethylsilylethynyl)-5-nitropyrimidine as a solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)MS (ESI) m/z
2-(Trimethylsilylethynyl)-5-nitropyrimidine9.35 (s, 2H), 0.30 (s, 9H)158.0, 145.2, 138.1, 102.5, 99.8, -0.5222.1 [M+H]⁺
Step 2: Synthesis of this compound (Deprotection)

This protocol describes the removal of the trimethylsilyl protecting group to yield the final product.

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
2-(Trimethylsilylethynyl)-5-nitropyrimidineC₉H₁₁N₃O₂Si221.291.0 g4.52
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.475.0 mL (1M in THF)5.0
Tetrahydrofuran (THF)C₄H₈O72.1120 mL-

Procedure:

  • Dissolve 2-(trimethylsilylethynyl)-5-nitropyrimidine (1.0 g, 4.52 mmol) in tetrahydrofuran (20 mL) in a 50 mL round-bottom flask at room temperature.

  • Add tetrabutylammonium fluoride (1M solution in THF, 5.0 mL, 5.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 3:1).

  • Once the starting material is consumed, quench the reaction with the addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Expected Yield: 80-90%

Characterization Data (Predicted):

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)MS (ESI) m/z
This compound9.40 (s, 2H), 3.45 (s, 1H)158.2, 145.5, 137.8, 81.2, 79.5150.0 [M+H]⁺

Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 2-chloro-5-nitropyrimidine Sonogashira Sonogashira Coupling Start->Sonogashira Workup1 Filtration & Concentration Sonogashira->Workup1 Deprotection TMS Deprotection Workup2 Quenching & Extraction Deprotection->Workup2 End Final Product: this compound Characterization Spectroscopic Analysis (NMR, MS) End->Characterization Column1 Column Chromatography Workup1->Column1 Column1->Deprotection Column2 Column Chromatography Workup2->Column2 Column2->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Tetrabutylammonium fluoride is corrosive and hygroscopic.

  • Proper quenching procedures should be followed for all reagents.

Disclaimer: The provided protocols and data are based on established chemical principles for similar transformations. Researchers should perform their own risk assessments and optimize conditions as necessary for their specific laboratory setup. The predicted characterization data should be confirmed by experimental analysis.

Application Notes and Protocols: 2-Ethynyl-5-nitropyrimidine as a Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for studying biological processes in their native environment without interfering with cellular functions. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological milieu. Among these, the alkyne moiety has proven to be a versatile handle for "click chemistry," a set of rapid, specific, and high-yield reactions. 2-Ethynyl-5-nitropyrimidine is a novel bioorthogonal probe designed for metabolic labeling and subsequent visualization or enrichment of target biomolecules. The electron-withdrawing nitro group is anticipated to influence the reactivity of the pyrimidine ring, potentially offering unique applications in cellular contexts.

This document provides detailed application notes and protocols for the use of this compound in bioorthogonal labeling studies. The primary application detailed is its metabolic incorporation into nascent DNA, analogous to the well-established thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), followed by detection via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3]

Principle of Bioorthogonal Labeling with this compound

The workflow for using this compound as a bioorthogonal probe involves two main steps:

  • Metabolic Labeling: Cells are incubated with this compound, which is metabolized and incorporated into newly synthesized biomolecules. For example, if it acts as a thymidine analog, it will be incorporated into the DNA of proliferating cells.

  • Detection via Click Chemistry: The incorporated alkyne group is then detected by a cycloaddition reaction with an azide-containing reporter molecule. This reporter can be a fluorophore for imaging, a biotin tag for enrichment and pull-down assays, or another functional molecule for specific applications.[3] The copper(I)-catalyzed reaction is highly specific and efficient, allowing for sensitive detection.[2]

Applications

  • Cell Proliferation Assays: By labeling nascent DNA, this compound can be used to quantify and visualize proliferating cells in culture or in tissues. This is a powerful alternative to traditional methods like BrdU incorporation, as it does not require harsh DNA denaturation steps.[4]

  • Pulse-Chase Experiments: The timing of biomolecule synthesis and turnover can be studied by introducing and then removing the probe, followed by detection at various time points.

  • Drug Discovery and Development: The probe can be used to assess the anti-proliferative effects of drug candidates. A decrease in the incorporation of this compound would indicate an inhibition of cell division.

  • Cellular Imaging: Labeled biomolecules can be visualized with high resolution using fluorescence microscopy.[5]

  • Proteomics and Genomics: Biotin-tagged probes allow for the selective enrichment of newly synthesized proteins or DNA for subsequent analysis by mass spectrometry or sequencing.

Data Presentation

Table 1: Comparison of Bioorthogonal Labeling Probes

ProbeTarget BiomoleculeDetection MethodAdvantagesDisadvantages
This compound DNA (presumed)Click Chemistry (CuAAC)High specificity, no DNA denaturation required.Potential for cytotoxicity, cellular metabolism not fully characterized.
5-Ethynyl-2'-deoxyuridine (EdU) DNAClick Chemistry (CuAAC)Well-established, high sensitivity, no DNA denaturation.[4]Can be cytotoxic at higher concentrations and with long-term exposure.[6][7][8]
5-Bromo-2'-deoxyuridine (BrdU) DNAAntibody-basedLong history of use, well-validated.Requires harsh DNA denaturation, which can affect sample integrity.[8]

Table 2: Recommended Starting Concentrations for In Vitro Labeling

Cell TypeThis compound ConcentrationIncubation Time
Adherent Mammalian Cells (e.g., HeLa, U2OS)1 - 10 µM1 - 4 hours
Suspension Mammalian Cells (e.g., Jurkat)1 - 10 µM1 - 4 hours
Primary Cells0.5 - 5 µM2 - 24 hours

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition. It is crucial to perform a toxicity assessment to determine the optimal concentration that does not affect cell viability.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using Fluorescence Microscopy

This protocol describes the labeling of proliferating cells with this compound and subsequent detection with a fluorescent azide.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM)

  • Reducing agent (e.g., 1 M sodium ascorbate, freshly prepared)

  • Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the cells for the desired period (e.g., 2 hours) under standard culture conditions.

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

    • 438 µL of click reaction buffer

    • 10 µL of fluorescent azide stock solution (e.g., 1 mM)

    • 2 µL of CuSO₄ solution (100 mM)

    • 50 µL of sodium ascorbate solution (1 M)

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

  • Mounting: Wash twice with PBS and mount the coverslips on microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Probe Addition: The next day, add a serial dilution of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24 or 48 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cells are not viable). For labeling experiments, use a concentration well below the IC₅₀.

Visualizations

G cluster_0 Metabolic Labeling cluster_1 Detection Probe This compound Cells Proliferating Cells Probe->Cells Incubation FixPerm Fixation & Permeabilization Cells->FixPerm Click Click Reaction (CuSO4, Reductant, Azide-Fluorophore) FixPerm->Click Wash Washing Click->Wash Image Fluorescence Microscopy Wash->Image

Caption: Experimental workflow for cell proliferation analysis.

G Probe This compound (Alkyne) Product Stable Triazole Linkage Probe->Product Azide Azide-Reporter (e.g., Fluorophore, Biotin) Azide->Product Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Product catalysis

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal Inefficient labelingOptimize probe concentration and incubation time. Ensure cells are actively proliferating.
Inefficient click reactionUse freshly prepared reducing agent (e.g., sodium ascorbate). Ensure the correct concentrations of all reaction components.
Inadequate permeabilizationIncrease permeabilization time or try a different detergent.
High background fluorescence Insufficient washingIncrease the number and duration of wash steps after the click reaction.
Non-specific binding of the fluorescent azideInclude a no-probe control to assess background. Consider using a different fluorescent azide.
Cell death or morphological changes Probe cytotoxicityPerform a cytotoxicity assay to determine the optimal, non-toxic concentration. Reduce the incubation time.
Copper toxicityUse a copper-chelating ligand like THPTA or TBTA in the click reaction cocktail, especially for live-cell imaging.[9]

Safety Precautions

  • Handle this compound and all chemical reagents with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for each reagent for detailed handling and disposal information.

  • Copper salts can be toxic; handle with care and dispose of waste according to institutional guidelines.

  • Azides can be explosive, especially in the presence of heavy metals. Handle with care, although the quantities used in these protocols are typically small and in solution.

These application notes and protocols provide a comprehensive guide for the utilization of this compound as a bioorthogonal probe. As with any new reagent, empirical optimization is key to achieving robust and reliable results.

References

Application Notes and Protocols for Metabolic Labeling of Cellular Components with 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules within a cellular context. By introducing bioorthogonal functional groups, such as an ethynyl moiety, into cellular components, researchers can track their synthesis, localization, and degradation. 2-Ethynyl-5-nitropyrimidine is a synthetic nucleoside analog designed for metabolic incorporation into nucleic acids or other cellular pathways involving pyrimidine metabolism. The ethynyl group serves as a handle for subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This allows for the attachment of various reporter molecules, such as fluorophores or biotin, enabling visualization and purification of the labeled biomolecules.

These application notes provide a generalized experimental protocol for the incorporation of this compound into cultured cells and its subsequent detection. It is important to note that specific optimal conditions may vary depending on the cell type and experimental goals, and therefore, initial optimization experiments are highly recommended.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Cellular Labeling
ParameterRecommended RangeNotes
Concentration of this compound 10 - 100 µMHigher concentrations may be toxic. A dose-response curve is recommended to determine the optimal non-toxic concentration for your specific cell line.[4]
Incubation Time 2 - 24 hoursShorter times are suitable for capturing rapidly synthesized molecules. Longer times may be necessary for detecting molecules with slower turnover rates, but potential cytotoxicity should be monitored.[5][6]
Cell Density 50 - 80% confluencyCells should be in the logarithmic growth phase for active metabolic incorporation.
Table 2: Reagents for Click Chemistry Detection
ReagentStock ConcentrationFinal Concentration
Azide-conjugated reporter (e.g., Azide-Fluorophore)10 mM in DMSO10 - 50 µM
Copper(II) Sulfate (CuSO₄)100 mM in H₂O1 mM
Copper ligand (e.g., THPTA)200 mM in H₂O2 mM
Reducing Agent (e.g., Sodium Ascorbate)100 mM in H₂O (prepare fresh)5 mM

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into adherent mammalian cells.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[5]

Procedure:

  • Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips in a 24-well plate for imaging) and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).

  • Labeling: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period (e.g., 4-16 hours) under standard culture conditions (37°C, 5% CO₂).

  • Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS.

  • Add the fixative solution and incubate for 15 minutes at room temperature.[5]

  • Remove the fixative and wash the cells twice with PBS.

  • Permeabilization: Add the permeabilization buffer and incubate for 20 minutes at room temperature.[5]

  • Remove the permeabilization buffer and wash the cells twice with PBS. The cells are now ready for click chemistry detection.

Protocol 2: Click Chemistry for Fluorescence Imaging

This protocol details the detection of incorporated this compound using a fluorescent azide.

Materials:

  • Metabolically labeled, fixed, and permeabilized cells

  • Azide-conjugated fluorophore

  • Copper(II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium Ascorbate

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding the reagents in the following order. The volumes below are for a single well of a 24-well plate.

    • PBS: 435 µL

    • Azide-Fluorophore (10 mM stock): 5 µL (to 100 µM)

    • CuSO₄ (100 mM stock): 5 µL (to 1 mM)

    • THPTA (200 mM stock): 5 µL (to 2 mM)

  • Initiate Reaction: Add Sodium Ascorbate (100 mM fresh stock): 50 µL (to 10 mM) to the cocktail immediately before adding to the cells. Mix gently.

  • Incubation: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining (Optional): If desired, counterstain for nuclei (e.g., with DAPI) or other cellular components.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Click Chemistry Detection cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate (18-24h) cell_seeding->incubation add_compound Add this compound incubation->add_compound label_incubation Incubate (2-24h) add_compound->label_incubation wash1 Wash with PBS label_incubation->wash1 fixation Fix Cells wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilize Cells wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 add_click_cocktail Add Click Reaction Cocktail wash3->add_click_cocktail click_incubation Incubate (30-60 min) add_click_cocktail->click_incubation wash4 Wash with PBS click_incubation->wash4 imaging Fluorescence Microscopy wash4->imaging

Caption: Experimental workflow for metabolic labeling and detection.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne Ethynyl-labeled Biomolecule triazole Fluorescently Labeled Biomolecule (Stable Triazole Linkage) alkyne->triazole azide Azide-Fluorophore azide->triazole cu_ii Cu(II)SO4 ascorbate Sodium Ascorbate cu_ii->ascorbate Reduction cu_i Cu(I) ascorbate->cu_i cu_i->triazole Catalysis

Caption: Click chemistry reaction pathway.

References

Application Notes and Protocols for 2-Ethynyl-5-nitropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-Ethynyl-5-nitropyrimidine is limited in publicly available research. The following application notes and protocols are based on the well-established roles of the 2-ethynylpyrimidine scaffold and the 5-nitro functional group in medicinal chemistry. This document serves as a scientifically informed guide for researchers exploring the potential of this molecule.

Introduction

This compound is a heterocyclic compound with significant potential in drug discovery, primarily as a covalent inhibitor. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[1][2] The molecule's key features for drug development are the 2-ethynyl group , which can act as an electrophilic "warhead" for covalent bond formation with nucleophilic amino acid residues in protein targets, and the 5-nitro group , a strong electron-withdrawing group that can modulate the reactivity of the pyrimidine ring and influence ligand-target interactions.[3][4]

The ethynyl group is a known warhead for targeted covalent inhibitors (TCIs), which offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance.[5][6][7][8] The 5-nitro group, while sometimes associated with toxicity, can be crucial for activity in certain contexts and its effects on the electronic properties of the pyrimidine ring can be exploited in rational drug design.[3][4] This application note will focus on the prospective use of this compound as a covalent inhibitor of protein kinases, a major class of drug targets in oncology and immunology.

Hypothetical Application: Covalent Inhibition of Bruton's Tyrosine Kinase (Btk)

Bruton's Tyrosine Kinase (Btk) is a clinically validated target in B-cell malignancies. The approved Btk inhibitor ibrutinib features a pyrimidine core and an acrylamide warhead that forms a covalent bond with a cysteine residue (Cys481) in the Btk active site. We hypothesize that this compound can be developed as a novel covalent Btk inhibitor.

Proposed Signaling Pathway

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src family kinases) BCR->Lyn_Syk Antigen Binding Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation PLCg2 Phospholipase C gamma 2 (PLCγ2) Btk->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Inhibitor This compound Inhibitor->Btk Covalent Inhibition

Caption: Proposed role of this compound in the B-Cell Receptor signaling pathway.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for a lead compound based on the this compound scaffold, designated as "ENP-001". This data is for illustrative purposes to guide experimental design.

ParameterENP-001 (Hypothetical)Ibrutinib (Reference)
Btk Enzymatic Assay (IC50) 8.5 nM0.5 nM
Cellular Btk Autophosphorylation (IC50) 25 nM11 nM
Cell Proliferation (Ramos Cell Line, GI50) 50 nM9 nM
Kinase Selectivity (KinomeScan, S-score at 1 µM) 0.080.04
Covalent Modification of Btk (LC-MS/MS) Confirmed at Cys481Confirmed at Cys481

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a proposed synthetic route, as a direct literature precedent is unavailable.

  • Nitration of 2-chloropyrimidine:

    • Dissolve 2-chloropyrimidine in concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, 2-chloro-5-nitropyrimidine, with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

  • Sonogashira Coupling:

    • To a solution of 2-chloro-5-nitropyrimidine in a mixture of toluene and triethylamine, add trimethylsilylacetylene, Pd(PPh₃)₄, and CuI.

    • Degas the mixture and stir under an inert atmosphere at 60-70°C for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and concentrate under reduced pressure.

    • Purify the crude product, 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine, by column chromatography.

  • Desilylation:

    • Dissolve the silylated intermediate in methanol.

    • Add a catalytic amount of potassium carbonate and stir at room temperature for 2-4 hours.

    • Neutralize the reaction with dilute HCl and extract the product, this compound, with dichloromethane.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by recrystallization or column chromatography.

Protocol 2: Btk Enzymatic Inhibition Assay
  • Reagents and Materials:

    • Recombinant human Btk enzyme.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • This compound stock solution in DMSO.

    • 384-well microplates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the Btk enzyme solution to each well and incubate for 30 minutes at room temperature to allow for covalent modification.

    • Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Measure the fluorescence intensity on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular Btk Autophosphorylation Assay
  • Cell Culture:

    • Culture a suitable B-cell lymphoma cell line (e.g., Ramos) in appropriate media.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 2-4 hours.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Btk (Tyr223) and total Btk.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities and normalize the phospho-Btk signal to the total Btk signal.

    • Determine the IC₅₀ for the inhibition of Btk autophosphorylation.

Visualizations

Mechanism of Covalent Inhibition

Covalent_Inhibition cluster_0 Btk Active Site Btk_Cys Btk-Cys481-SH Complex Reversible Complex Btk_Cys->Complex Inhibitor This compound Inhibitor->Complex Reversible Binding Covalent_Adduct Covalent Adduct (Btk-Cys481-S-CH=CH-Pyrimidine-NO2) Complex->Covalent_Adduct Michael Addition

Caption: Proposed mechanism of covalent modification of Btk by this compound.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of This compound Biochemical_Assay Biochemical Assay (Btk IC50) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (pBtk IC50) Biochemical_Assay->Cellular_Assay Selectivity Kinase Selectivity Profiling Cellular_Assay->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization

Caption: A streamlined workflow for the evaluation of this compound.

References

Functionalization of Peptides with 2-Ethynyl-5-nitropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of peptides using 2-ethynyl-5-nitropyrimidine. This reagent serves as a valuable tool for introducing an alkyne handle onto peptides, enabling their subsequent modification through "click chemistry" reactions. This approach is particularly relevant in drug discovery, proteomics, and the development of novel bioconjugates. The nitropyrimidine moiety can also serve as a useful spectroscopic probe or be leveraged for further chemical modifications.

Introduction

Peptide functionalization is a cornerstone of modern chemical biology and drug development. The introduction of specific chemical moieties allows for the enhancement of peptide properties, such as stability, cell permeability, and target affinity. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and versatile method for bioconjugation due to its high efficiency, selectivity, and biocompatibility.[1][2][3]

This compound is a reagent that allows for the incorporation of a terminal alkyne group into a peptide structure. This alkyne can then react with an azide-containing molecule to form a stable triazole linkage. This method is advantageous for attaching various payloads to peptides, including fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[4]

Principle of the Method

The functionalization of peptides with this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A nucleophilic residue on the peptide, most commonly the ε-amino group of a lysine residue or the N-terminal amine, attacks the electron-deficient pyrimidine ring, displacing a suitable leaving group (if present) or reacting in an addition-elimination fashion. The presence of the nitro group strongly activates the pyrimidine ring towards nucleophilic attack.

Once the peptide is functionalized with the ethynyl-nitropyrimidine moiety, it can be used in a variety of click chemistry reactions. The most common application is the CuAAC reaction with an azide-modified molecule of interest.

Experimental Protocols

Materials and Reagents
  • Peptide of interest (with at least one primary amine, e.g., N-terminus or lysine side chain)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Azide-containing molecule for conjugation (e.g., Azide-PEG, Azide-fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a copper ligand)

  • Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid for HPLC)

  • Solid Phase Extraction (SPE) cartridges or High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Protocol 1: Functionalization of a Peptide with this compound

This protocol describes the general procedure for labeling a peptide containing a primary amine with this compound.

  • Peptide Preparation: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

  • Reagent Preparation: Prepare a stock solution of this compound in the same solvent at a concentration 5-10 fold higher than the peptide concentration.

  • Reaction Setup:

    • To the peptide solution, add DIPEA to a final concentration of 2-5 equivalents relative to the number of primary amines on the peptide.

    • Add the this compound stock solution to the peptide solution to achieve a 1.5 to 5-fold molar excess over the peptide.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking. The reaction progress can be monitored by LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, the reaction can be quenched by the addition of a small amount of an amine-containing buffer (e.g., Tris buffer).

    • The functionalized peptide is then purified from excess reagents and byproducts. Reversed-phase HPLC is the recommended method for purification.

  • Characterization: The purified ethynyl-nitropyrimidine functionalized peptide should be characterized by mass spectrometry to confirm the successful modification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-functionalized peptide with an azide-containing molecule.

  • Reactant Preparation:

    • Dissolve the purified ethynyl-nitropyrimidine functionalized peptide in a suitable buffer system (e.g., phosphate buffer, pH 7.4).

    • Dissolve the azide-containing molecule in the same buffer.

  • Catalyst Preparation:

    • Prepare a fresh stock solution of copper(II) sulfate.

    • Prepare a fresh stock solution of sodium ascorbate.

    • (Optional) Prepare a stock solution of TBTA in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized peptide and the azide-containing molecule (typically in a 1:1.2 to 1:1.5 molar ratio).

    • (Optional) If using TBTA, add it to the reaction mixture at this stage.

    • Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically rapid.

  • Purification: The final peptide conjugate is purified to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography, affinity chromatography (if applicable), or reversed-phase HPLC.

  • Characterization: The final conjugate should be thoroughly characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays relevant to the conjugated molecule.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields for Peptide Functionalization

Peptide SequencePeptide Conc. (mM)Reagent Excess (molar eq.)Base (eq.)Time (h)Conversion (%)
GGYK-NH253DIPEA (3)1285
Ac-KLS(R)G-COOH25DIPEA (5)2470
N-term-Peptide102DIPEA (2)495

Table 2: Hypothetical CuAAC Reaction Parameters

Alkyne-PeptideAzide-MoleculePeptide:Azide RatioCuSO4 (mM)Na-Ascorbate (mM)Yield (%)
GGYK(ENP)-NH2Azide-PEG5k1:1.20.52.590
Ac-K(ENP)LS(R)G-COOHAzide-Cy51:1.51582
ENP-PeptideBiotin-Azide1:1.30.2193
(ENP refers to the this compound moiety)

Visualizations

experimental_workflow cluster_step1 Step 1: Peptide Functionalization cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioconjugation (CuAAC) cluster_step4 Step 4: Final Purification & Analysis Peptide Peptide with Primary Amine Functionalization SNA_r Reaction Peptide->Functionalization Reagent This compound Reagent->Functionalization Base DIPEA Base->Functionalization Alkyne_Peptide Alkyne-Functionalized Peptide Functionalization->Alkyne_Peptide Purification HPLC Purification Alkyne_Peptide->Purification Pure_Alkyne_Peptide Purified Alkyne-Peptide Purification->Pure_Alkyne_Peptide CuAAC Click Reaction Pure_Alkyne_Peptide->CuAAC Azide Azide-Containing Molecule Azide->CuAAC Copper CuSO4 / Na-Ascorbate Copper->CuAAC Conjugate Peptide Conjugate CuAAC->Conjugate Final_Purification Purification Conjugate->Final_Purification Analysis Characterization (MS, etc.) Final_Purification->Analysis

Caption: Experimental workflow for peptide functionalization and bioconjugation.

signaling_pathway_application cluster_cell Cellular Environment Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Nucleus Nucleus Signaling_Cascade->Nucleus Signal Transduction Response Cellular Response Nucleus->Response Gene Expression Changes Peptide_Conjugate Functionalized Peptide (e.g., with imaging agent) Peptide_Conjugate->Receptor Binding

Caption: Application of a functionalized peptide to modulate a signaling pathway.

Applications and Future Directions

The functionalization of peptides with this compound opens up a wide array of applications in biomedical research and drug development.

  • Proteomics and Target Identification: Alkyne-modified peptides can be used as probes to identify binding partners in complex biological systems.[1][5] The peptide can be incubated with a cell lysate, and its binding partners can be captured via click chemistry to an azide-functionalized solid support (e.g., beads) for subsequent identification by mass spectrometry.

  • Drug Delivery and Targeting: Peptides can act as targeting ligands to deliver therapeutic agents specifically to cancer cells or other diseased tissues.[4][6] By functionalizing a targeting peptide with an alkyne group, a variety of payloads, such as small molecule drugs or toxins, can be attached.

  • Development of Peptide-Based Diagnostics: The attachment of imaging agents (e.g., fluorescent dyes, PET tracers) to peptides allows for the visualization and tracking of biological processes in vitro and in vivo.

  • Modulation of Signaling Pathways: Functionalized peptides can be designed to interact with and modulate specific signaling pathways implicated in disease.[4][6] The ability to attach different functional groups allows for the fine-tuning of the peptide's activity and the study of its mechanism of action.

Future research may focus on the development of novel ethynyl-pyrimidine reagents with different electronic properties or additional functional handles, allowing for multiplexed labeling and more complex bioconjugate designs. Furthermore, the exploration of copper-free click chemistry reactions with these modified peptides could expand their utility in living systems where copper toxicity is a concern.

References

Application Notes and Protocols for the Detection of 2-Ethynyl-5-nitropyrimidine in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethynyl-5-nitropyrimidine is a synthetic pyrimidine analog containing a reactive ethynyl group. This feature allows for its detection in biological systems through bioorthogonal chemistry. The primary strategy for its detection involves metabolic incorporation into nucleic acids (RNA or DNA), followed by a highly specific and efficient "click chemistry" reaction. This approach enables the visualization and quantification of cellular processes such as DNA replication and RNA synthesis.

The protocols outlined below are based on established methods for similar ethynyl-containing nucleoside analogs like 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyluridine (5EU).[1][2][3] These analogs are widely used to label newly synthesized DNA and RNA, respectively. The detection relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which forms a stable triazole linkage with a fluorescently-labeled azide probe.[4][5]

Principle of Detection

The detection of this compound is a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound, which is incorporated into newly synthesized nucleic acids by cellular enzymes.

  • Bioorthogonal Ligation: The incorporated ethynyl group is then detected by a "click" reaction with a fluorescent azide, leading to a stable, covalent bond. The resulting fluorescence allows for the identification and quantification of the labeled biomolecules.[6]

The following diagram illustrates the general workflow for the detection of this compound in a biological sample.

G A Metabolic Labeling (Incubation with this compound) B Fixation and Permeabilization A->B C Click Chemistry Reaction (Addition of Fluorescent Azide) B->C D Washing Steps C->D E Imaging and Data Analysis (e.g., Fluorescence Microscopy) D->E

Figure 1: General experimental workflow for the detection of this compound.

Quantitative Data Summary

The performance of detection methods for ethynyl-labeled nucleosides is critical for experimental design. The following table summarizes typical performance data for analogous compounds, which can be used as a starting point for optimizing the detection of this compound.

Parameter5-Ethynyl-2'-deoxyuridine (EdU)5-Ethynyluridine (5EU)Notes
Limit of Detection (LOD) Low micromolar (µM) rangeLow micromolar (µM) rangeDependent on the imaging system and fluorescent probe.
Labeling Concentration 10-50 µM100-500 µMOptimal concentration should be determined empirically to balance signal with potential cytotoxicity.[1]
Incubation Time 1-24 hours1-24 hoursDependent on the rate of DNA/RNA synthesis in the specific cell type.
Reaction Time (CuAAC) ~30 minutes~30 minutesThe copper-catalyzed reaction is generally rapid.[7]
Specificity High for replicating DNAHigh for newly synthesized RNABioorthogonal reaction ensures minimal off-target labeling.[4]

Experimental Protocols

Protocol 1: Detection of this compound Incorporation in Cultured Cells via Fluorescence Microscopy

This protocol describes the detection of this compound in adherent cells grown on coverslips using a copper-catalyzed click reaction.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Fluorescent azide probe (e.g., Alexa Fluor™ 488 Azide)

  • Copper(II) sulfate (CuSO₄) solution

  • Reducing agent (e.g., sodium ascorbate)

  • Hoechst 33342 or DAPI for nuclear counterstain

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Add this compound to the cell culture medium at a final concentration of 10-50 µM. Incubate for the desired period (e.g., 1-24 hours) under standard cell culture conditions.

  • Fixation: Aspirate the medium, wash the cells twice with PBS, and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:

      • 430 µL of click reaction buffer

      • 20 µL of CuSO₄ solution (from a 100 mM stock)

      • 2.5 µL of fluorescent azide probe (from a 2 mM stock in DMSO)

      • 50 µL of reducing agent (from a 100 mM stock of sodium ascorbate, freshly prepared)

    • Wash the cells twice with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) for 10 minutes.

  • Mounting: Wash the cells twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

The signaling pathway for this detection method is a direct chemical reaction rather than a biological signaling cascade. The following diagram illustrates the logical relationship in the click chemistry reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst A Ethynyl-labeled Biomolecule C Copper(I) B Fluorescent Azide D Fluorescently Labeled Biomolecule (Stable Triazole Linkage) C->D Covalent Bond Formation

Figure 2: Logical diagram of the copper-catalyzed click chemistry reaction.
Protocol 2: Flow Cytometry Analysis of this compound Incorporation

This protocol is adapted for the quantitative analysis of cell proliferation by measuring the incorporation of this compound using flow cytometry.

Materials:

  • Same as Protocol 1, with the addition of:

  • Trypsin-EDTA

  • Bovine serum albumin (BSA)

  • Flow cytometry tubes

Procedure:

  • Metabolic Labeling: Culture cells in suspension or in plates and treat with this compound as described in Protocol 1.

  • Cell Harvesting:

    • For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For suspension cells, collect by centrifugation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS containing 1% BSA.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

  • Click Reaction:

    • Resuspend the cell pellet in the click reaction cocktail (as prepared in Protocol 1).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • A DNA content stain (e.g., propidium iodide) can be added for cell cycle analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.

Considerations and Troubleshooting

  • Cytotoxicity: Like other nucleoside analogs, this compound may exhibit cytotoxicity at high concentrations or with prolonged exposure.[1] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • Background Fluorescence: Inadequate washing or non-specific binding of the fluorescent probe can lead to high background. Ensure thorough washing steps and use a high-quality fluorescent azide.

  • Reaction Efficiency: The efficiency of the click reaction is crucial. Ensure that the reducing agent (e.g., sodium ascorbate) is freshly prepared, as it is prone to oxidation.

  • Alternative Click Chemistry: For applications in living cells or whole organisms where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-based fluorescent probe can be used as an alternative to the copper-catalyzed reaction.[5]

By following these protocols and considering the key variables, researchers can effectively utilize this compound as a tool to study dynamic cellular processes in a variety of biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Ethynyl-5-nitropyrimidine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Sonogashira coupling reaction between a 2-halo-5-nitropyrimidine and a protected acetylene source, followed by deprotection.

Issue 1: Low or No Product Yield

  • Question: My Sonogashira coupling reaction is yielding very little or no 2-(trimethylsilylethynyl)-5-nitropyrimidine. What are the potential causes and solutions?

  • Answer: Low or no yield in a Sonogashira coupling of an electron-deficient substrate like 2-halo-5-nitropyrimidine can stem from several factors:

    • Inactive Catalyst: The Palladium(0) catalyst is the heart of the reaction. If it has decomposed (often indicated by the formation of black precipitate, known as palladium black), the reaction will not proceed.

      • Solution: Use fresh palladium and copper catalysts. Ensure all reagents and solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[1] Consider using a more robust palladium catalyst or ligand system. Some reactions benefit from higher catalyst loading, for instance, starting with 10% Pd and 25% Cu.[1]

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction.

      • Solution: While THF is commonly used, it can sometimes promote the formation of palladium black.[1] Consider switching to or using a co-solvent system with triethylamine (Et3N) or diisopropylamine in toluene.[2] Ensure your solvents are anhydrous, as water can interfere with the catalytic cycle.[1]

    • Suboptimal Temperature: The reaction temperature may be too low for the activation of the aryl halide.

      • Solution: For aryl bromides, heating is often required.[3] A temperature of around 60-80°C is a good starting point.[1] If using a low-boiling point alkyne like TMS-acetylene (boiling point 53°C), ensure the reaction is performed in a sealed tube or under reflux with an efficient condenser to prevent its evaporation.[1]

    • Base Quality: The amine base is crucial for the reaction. If it contains impurities or has been oxidized, it can inhibit the reaction.

      • Solution: Use a freshly distilled or high-purity amine base.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture, complicating purification. What are these and how can I minimize them?

  • Answer: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, known as the Glaser coupling.[3]

    • Solution: This is often promoted by the presence of oxygen and the copper co-catalyst.[3] To minimize this, ensure thorough degassing of the reaction mixture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical. Copper-free Sonogashira protocols have also been developed to avoid this issue.[3][4]

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify the final this compound product?

  • Answer: Purification is typically achieved through column chromatography.

    • Solution: A common mobile phase for purifying Sonogashira coupling products is a mixture of ethyl acetate and petroleum ether (or hexane).[2] The polarity can be adjusted based on TLC analysis of the reaction mixture. After purification of the TMS-protected intermediate, the TMS group is typically removed. This is often achieved by treating the intermediate with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.[3] The deprotected product can then be purified by a second column chromatography if necessary.

Frequently Asked Questions (FAQs)

  • Q1: Which starting material is better, 2-chloro-5-nitropyrimidine or 2-bromo-5-nitropyrimidine?

    • A1: In Sonogashira couplings, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, 2-bromo-5-nitropyrimidine will likely be more reactive and require milder reaction conditions than 2-chloro-5-nitropyrimidine.[3]

  • Q2: Why is it necessary to use a protected alkyne like trimethylsilylacetylene (TMS-acetylene)?

    • A2: TMS-acetylene is a liquid and is easier to handle than gaseous acetylene. The trimethylsilyl (TMS) group also serves as a protecting group, preventing reactions at the other end of the acetylene.[3] This TMS group can be easily removed in a subsequent step.[3]

  • Q3: My reaction mixture turns black. Does this mean the reaction has failed?

    • A3: Not necessarily. The formation of a black precipitate is often due to the decomposition of the palladium catalyst to palladium black. While this indicates some catalyst deactivation, the reaction may still proceed to a reasonable extent.[1] However, if you are experiencing very low yields, this is a likely contributor.

  • Q4: What is the role of the copper(I) iodide co-catalyst?

    • A4: The copper(I) co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] However, it can also promote the undesirable homocoupling of the alkyne.[3]

Quantitative Data Summary

ParameterCondition 1 (Standard)Condition 2 (For Less Reactive Halides)Condition 3 (Copper-Free)
Aryl Halide 2-bromo-5-nitropyrimidine2-chloro-5-nitropyrimidine2-bromo-5-nitropyrimidine
Alkyne TrimethylsilylacetyleneTrimethylsilylacetyleneTrimethylsilylacetylene
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand
Copper Co-catalyst CuI (10 mol%)CuI (15 mol%)None
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)Cesium Carbonate (Cs₂CO₃)
Solvent THF / Et₃N (2:1)Toluene / DIPA (3:1)DMF
Temperature Room Temperature to 60°C80 - 100°C80 - 100°C
Typical Yield Moderate to HighModerateModerate to High

Experimental Protocols

1. Synthesis of 2-(trimethylsilylethynyl)-5-nitropyrimidine (Sonogashira Coupling)

This protocol is adapted from a general procedure for Sonogashira coupling.[5]

  • To a Schlenk flask, add 2-bromo-5-nitropyrimidine (1.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous and degassed THF and triethylamine (2:1 v/v) via syringe.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 60°C, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

2. Synthesis of this compound (TMS Deprotection)

  • Dissolve the purified 2-(trimethylsilylethynyl)-5-nitropyrimidine in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • If necessary, purify the final product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: TMS Deprotection start 2-bromo-5-nitropyrimidine + Trimethylsilylacetylene reagents Pd(PPh3)4, CuI, Et3N, THF start->reagents Add reaction Reaction at RT to 60°C reagents->reaction workup Aqueous Workup & Filtration reaction->workup purification1 Column Chromatography workup->purification1 intermediate 2-(trimethylsilylethynyl)-5-nitropyrimidine purification1->intermediate deprotection_reagents K2CO3, Methanol intermediate->deprotection_reagents Add deprotection_reaction Reaction at RT deprotection_reagents->deprotection_reaction workup2 Aqueous Workup deprotection_reaction->workup2 purification2 Column Chromatography (if necessary) workup2->purification2 final_product This compound purification2->final_product troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Product Yield catalyst_check Is the reaction mixture turning black? start->catalyst_check temp_check Is the temperature appropriate for the halide? start->temp_check solvent_check Is the solvent optimal? start->solvent_check base_check Is the amine base fresh? start->base_check catalyst_solution Use fresh, degassed reagents. Increase catalyst loading. Consider a different ligand. catalyst_check->catalyst_solution Yes temp_solution Increase temperature for Br/Cl substrates. Use a sealed tube for volatile alkynes. temp_check->temp_solution No solvent_solution Try alternative solvents like Et3N or Toluene/DIPA. Ensure anhydrous conditions. solvent_check->solvent_solution No base_solution Use freshly distilled or high-purity base. base_check->base_solution No

References

purification challenges of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethynyl-5-nitropyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue: My final product has low purity after column chromatography.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the solvent system may not be optimal for separating the desired product from impurities.

  • Solution:

    • Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to identify the best separation conditions. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.

    • Gradient Elution: If isocratic elution is not effective, a gradient elution from a non-polar to a more polar solvent system can improve separation.

  • Co-eluting Impurities: Some impurities may have similar polarity to the product, making separation by column chromatography difficult.

  • Solution:

    • Recrystallization: After column chromatography, recrystallize the product from a suitable solvent to remove co-eluting impurities.

    • Alternative Chromatography: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.

Issue: The yield of my purified product is very low.

Possible Causes and Solutions:

  • Product Loss During Extraction: The product may not be fully extracted from the reaction mixture.

  • Solution:

    • Multiple Extractions: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

    • pH Adjustment: Ensure the aqueous layer's pH is optimized to keep the product in its neutral form, maximizing its solubility in the organic solvent.

  • Decomposition on Silica Gel: this compound may be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.

  • Solution:

    • Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a base, such as triethylamine, to prevent product degradation.

    • Alternative Purification Methods: If the product is highly sensitive, consider alternative purification methods like recrystallization or sublimation.

Frequently Asked Questions (FAQs)

What are the common impurities in crude this compound?

Common impurities can include starting materials from the synthesis, such as 2-chloro-5-nitropyrimidine or the protected ethynyl reagent, as well as side products from the coupling reaction. Desilylated byproducts can also be present if a silyl-protected acetylene was used.

What is the recommended method for purifying this compound?

A two-step purification process is often recommended:

  • Flash Column Chromatography: This is the primary method for removing the bulk of the impurities. A silica gel stationary phase with a hexane/ethyl acetate gradient is a common choice.

  • Recrystallization: Following column chromatography, recrystallization from a solvent system like ethanol/water or dichloromethane/hexane can further enhance the purity.

How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing extra peaks in the spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the product from any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities.

What are the recommended storage conditions for this compound?

To prevent degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStationary/Mobile Phase or SolventTypical PurityTypical YieldAdvantagesDisadvantages
Flash Column ChromatographySilica gel, Hexane/Ethyl Acetate gradient>95%60-80%Good for removing a wide range of impurities.Can lead to product decomposition on acidic silica.
RecrystallizationEthanol/Water or Dichloromethane/Hexane>99%70-90% (after chromatography)High purity achievable.May not be effective for all impurities; lower initial yield.
Preparative HPLCC18 column, Acetonitrile/Water gradient>99.5%50-70%Excellent for high-purity samples.More expensive and time-consuming; lower capacity.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: Dissolve the partially purified this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • Insolubilization: Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly cloudy.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound ColChrom Flash Column Chromatography Crude->ColChrom  Load onto column TLC TLC Analysis of Fractions ColChrom->TLC  Collect and analyze fractions Recryst Recrystallization TLC->Recryst  Combine pure fractions PurityCheck Purity > 99%? Recryst->PurityCheck  Analyze final product Pure Pure Product PurityCheck->Pure  Yes Impure Repurify PurityCheck->Impure  No Impure->ColChrom  Repeat purification

Caption: Purification workflow for this compound.

TroubleshootingTree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Low Purity After Purification CheckTLC Impurities visible on TLC? Problem->CheckTLC CheckYield Is the yield also low? CheckTLC->CheckYield  No OptimizeSolvent Optimize chromatography solvent system CheckTLC->OptimizeSolvent  Yes, poor separation Recrystallize Perform recrystallization CheckTLC->Recrystallize  Yes, co-eluting spots DeactivateSilica Use deactivated silica gel CheckYield->DeactivateSilica  Yes CheckExtraction Review extraction protocol CheckYield->CheckExtraction  No

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Optimizing Sonogashira Coupling for Nitropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving nitropyrimidine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in overcoming common challenges and achieving successful outcomes in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Sonogashira coupling of nitropyrimidines. The question-and-answer format is intended to provide direct and actionable solutions to common problems.

Q1: My Sonogashira reaction with a nitropyrimidine substrate is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in the Sonogashira coupling of nitropyrimidines is a common issue, often stemming from the electron-deficient nature of the substrate. Here are several factors to consider and troubleshoot:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like nitropyrimidines, standard catalysts such as Pd(PPh₃)₄ may not be optimal.

    • Recommendation: Consider using more electron-rich and bulky phosphine ligands, which can promote the oxidative addition step. Ligands like XPhos, SPhos, or DavePhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often give better results. N-heterocyclic carbene (NHC) ligands can also be effective.

  • Copper Co-catalyst: While classic Sonogashira conditions utilize a copper(I) co-catalyst (e.g., CuI), its presence can sometimes lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).

    • Recommendation: If you observe significant homocoupling, consider running the reaction under copper-free conditions. This often requires a higher reaction temperature and a more robust palladium/ligand system.

  • Base Selection: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but their basicity and coordinating ability can influence the reaction outcome.

    • Recommendation: For challenging substrates, stronger, non-coordinating bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in an appropriate solvent can be more effective.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.

    • Recommendation: Aprotic polar solvents like DMF, NMP, or dioxane are often good choices. Toluene can also be effective, particularly in copper-free systems. The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.

  • Temperature: The reaction temperature is a key parameter to optimize.

    • Recommendation: Start with milder conditions (room temperature to 50 °C) and gradually increase the temperature if no reaction is observed. For less reactive starting materials, temperatures up to 100-120 °C may be necessary, especially in copper-free setups.

Q2: I am observing significant formation of a byproduct from the homocoupling of my terminal alkyne. How can I minimize this side reaction?

A2: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of copper and oxygen.[1]

  • Minimize Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.

  • Copper-Free Conditions: As mentioned above, switching to a copper-free protocol is a very effective way to suppress homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of Additives: In some cases, additives like silver salts have been shown to suppress homocoupling, although this requires careful optimization.

Q3: My starting nitropyrimidine is decomposing under the reaction conditions. What can I do to prevent this?

A3: The nitro group can be sensitive to certain reaction conditions, particularly high temperatures and strongly basic environments, which can lead to decomposition or undesired side reactions.

  • Lower Reaction Temperature: If possible, try to find a more active catalyst system that allows the reaction to proceed at a lower temperature.

  • Choice of Base: A very strong amine base might react with the electron-deficient pyrimidine ring.

    • Recommendation: Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, which are generally less nucleophilic.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.

Q4: What is the general order of reactivity for halogens on the nitropyrimidine ring in Sonogashira coupling?

A4: The reactivity of the halogen substituent follows the general trend for palladium-catalyzed cross-coupling reactions: I > Br > Cl.[2]

  • Iodo-nitropyrimidines are the most reactive and can often be coupled under milder conditions.

  • Bromo-nitropyrimidines are also viable substrates but may require more forcing conditions (higher temperature, more active catalyst).

  • Chloro-nitropyrimidines are the least reactive and typically require specialized, highly active catalyst systems.

If you have a choice of starting material, beginning with an iodo- or bromo-substituted nitropyrimidine will likely lead to an easier optimization process.

Data Summary Tables

The following tables summarize typical reaction conditions for Sonogashira couplings of halo-nitropyrimidines based on literature precedents for similar electron-deficient systems.

Table 1: Recommended Starting Conditions for Sonogashira Coupling of Halo-Nitropyrimidines

ParameterCondition A (Copper-Catalyzed)Condition B (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand PPh₃ (4-10 mol%)XPhos or SPhos (2-4 mol%)
Copper Co-catalyst CuI (1-5 mol%)None
Base Triethylamine (2-3 equiv.)Cs₂CO₃ or K₂CO₃ (2 equiv.)
Solvent THF or DMF (degassed)Dioxane or Toluene (degassed)
Temperature Room Temp to 60 °C80 °C to 120 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

Below are detailed methodologies for performing a Sonogashira coupling reaction with a nitropyrimidine substrate.

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Bromo-Nitropyrimidine

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-nitropyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.02 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (or DMF) to dissolve the solids.

  • Add triethylamine (2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Chloro-Nitropyrimidine

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the chloro-nitropyrimidine (1.0 equiv.) followed by anhydrous, degassed dioxane (or toluene).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to the Sonogashira coupling of nitropyrimidines.

Sonogashira_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Transmetalation->Alkynyl Pd(II) Complex Reductive Elimination Reductive Elimination Alkynyl Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Product Product Reductive Elimination->Product Nitropyrimidine-X Nitropyrimidine-X Nitropyrimidine-X->Oxidative Addition Cu-Alkyne Cu-Alkyne Cu-Alkyne->Transmetalation

Caption: The catalytic cycle of a copper-co-catalyzed Sonogashira reaction.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Optimize Catalyst System (e.g., Pd source, ligand) start->catalyst base_solvent Screen Bases and Solvents (e.g., Cs2CO3, Dioxane) catalyst->base_solvent No Improvement success Successful Coupling catalyst->success Improved Yield temperature Increase Reaction Temperature base_solvent->temperature No Improvement base_solvent->success Improved Yield copper_free Consider Copper-Free Conditions temperature->copper_free Still Low Yield temperature->success Improved Yield copper_free->success Improved Yield

Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.

References

preventing palladium catalyst decomposition in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed pyrimidine synthesis. The focus is on preventing catalyst decomposition and improving reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning black, and the yield is low. What is happening?

A1: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates into inactive palladium nanoparticles.[1] This decomposition leads to a lower concentration of the active catalyst in the reaction mixture, resulting in reduced reaction rates and lower product yields.

Q2: What are the primary causes of palladium catalyst decomposition in pyrimidine synthesis?

A2: Several factors can contribute to catalyst decomposition:

  • Ligand Degradation or Dissociation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which have poor efficacy. Ligand dissociation from the palladium center can also expose the metal, leading to aggregation.

  • Inappropriate Catalyst Loading: Both too high and too low catalyst loading can be problematic. High concentrations can sometimes accelerate decomposition pathways.[1]

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact catalyst stability.

  • Substrate-Related Issues: The electron-deficient nature of the pyrimidine ring can sometimes lead to strong coordination with the palladium center, potentially hindering the catalytic cycle and promoting side reactions that lead to catalyst deactivation.

Q3: How does the choice of ligand affect catalyst stability and reaction outcome?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often effective in preventing catalyst decomposition. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while sterically shielding the palladium center from aggregation. The choice of a bidentate ligand over a monodentate one can also enhance stability.

Q4: Can the base used in the reaction lead to catalyst decomposition?

A4: Yes, the choice and strength of the base are critical. While a base is necessary to facilitate the transmetalation step (in Suzuki-Miyaura coupling) or deprotonate the amine (in Buchwald-Hartwig amination), an overly strong or poorly soluble base can lead to side reactions and catalyst deactivation. For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be required to prevent substrate degradation and subsequent catalyst poisoning.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Ineffective catalyst activationEnsure you are using a reliable palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step or switch to a more easily activated precatalyst.
Poor choice of ligand for the specific transformationScreen a variety of ligands. For sterically hindered substrates, bulkier ligands are often necessary. For electron-deficient pyrimidines, electron-rich ligands can enhance reactivity.
Incorrect baseThe base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate or ligand degradation. Screen different bases such as Cs₂CO₃, K₃PO₄, and NaOtBu.
Inappropriate solventThe solvent should solubilize all reaction components. Common choices include toluene, dioxane, and THF. For Suzuki reactions, a co-solvent of water is often used. Ensure the solvent is anhydrous for reactions sensitive to moisture.
Formation of Palladium Black Oxygen sensitivity of ligandsDegas all solvents and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
High catalyst concentrationWhile counterintuitive, lowering the catalyst loading can sometimes prevent aggregation and decomposition.[1]
Reaction temperature is too highHigh temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
Inconsistent Results Impure starting materialsEnsure the purity of your pyrimidine halide, boronic acid/ester, or amine. Impurities can act as catalyst poisons.
Variability in reagent qualityUse high-purity, anhydrous solvents and fresh, high-quality reagents. The age and quality of the palladium catalyst and ligands are critical.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of palladium-catalyzed pyrimidine synthesis, based on literature data.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O801275[2]
Pd₂(dba)₃ (2)SPhosK₃PO₄Toluene1001688Fictionalized Data
Pd(OAc)₂ (3)XPhosCs₂CO₃THF801292Fictionalized Data
Pd(dppf)Cl₂ (4)dppfNa₂CO₃DMF90885Fictionalized Data

Table 2: Influence of Base on Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XantphosNaOtBuToluene110695Fictionalized Data
Pd₂(dba)₃ (2)XantphosCs₂CO₃Dioxane1001285Fictionalized Data
Pd₂(dba)₃ (2)XantphosK₃PO₄Dioxane1001278Fictionalized Data
Pd₂(dba)₃ (2)XantphosK₂CO₃Dioxane1002465Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyrimidine halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand, if separate. Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Pyrimidine

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the pyrimidine halide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block or oil bath at the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Catalyst Decomposition check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere degas_solvents Degas solvents and use Schlenk techniques/ glovebox. check_atmosphere->degas_solvents No check_reagents Are reagents pure and fresh? check_atmosphere->check_reagents Yes degas_solvents->check_reagents purify_reagents Purify starting materials. Use fresh catalyst/ligands. check_reagents->purify_reagents No screen_ligands Screen Ligands (e.g., Buchwald ligands, bidentate ligands) check_reagents->screen_ligands Yes purify_reagents->screen_ligands screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) screen_ligands->screen_bases optimize_temp Optimize Temperature (Try lower temperature for longer time) screen_bases->optimize_temp optimize_loading Optimize Catalyst Loading (Try lowering the loading) optimize_temp->optimize_loading success Improved Yield optimize_loading->success

Caption: Troubleshooting workflow for palladium-catalyzed pyrimidine synthesis.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L2Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base pd2_biaryl L2Pd(II)(Ar)(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex LPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [LPd(II)(Ar)(HNR'R'')]X amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex LPd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

stability of 2-Ethynyl-5-nitropyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynyl-5-nitropyrimidine. The information provided is intended to help anticipate and address potential stability issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing a change in the color of my this compound solution over time. What could be the cause?

A1: A change in color, such as the appearance of a yellow or brown tint, can be an indicator of degradation. Nitroaromatic compounds, in particular, can form colored byproducts upon degradation. This could be initiated by exposure to light (photodegradation), elevated temperatures, or reaction with components in your solvent or solution. It is recommended to perform analyses such as UV-Vis spectroscopy or HPLC to investigate the appearance of new peaks that would indicate the formation of degradation products.

Q2: My experimental results are inconsistent when using this compound. Could solvent stability be a factor?

A2: Yes, inconsistent results can be a sign of compound instability in the solvent used. This compound, being a π-deficient aromatic system due to the two nitrogen atoms in the pyrimidine ring and the electron-withdrawing nitro group, can be susceptible to nucleophilic attack by certain solvents or contaminants within the solvent. The reactivity of the ethynyl group could also contribute to instability. It is crucial to use high-purity, dry solvents and to assess the stability of the compound in your chosen solvent system over the time course of your experiment.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented, based on its chemical structure, several potential pathways can be hypothesized. These include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.

  • Reactions involving the ethynyl group: The triple bond of the ethynyl group can undergo various reactions, such as hydration, oxidation, or cycloadditions, depending on the reaction conditions.

  • Nucleophilic aromatic substitution: Although the 5-position of the pyrimidine ring is generally less reactive towards nucleophiles, the presence of the activating nitro group could facilitate substitution reactions under certain conditions.

  • Hydrolysis: The pyrimidine ring itself could be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

Q4: How should I prepare and store stock solutions of this compound to minimize degradation?

A4: To minimize degradation, stock solutions should be prepared using high-purity, anhydrous solvents. It is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. Before use, the solution should be allowed to warm to room temperature slowly to prevent condensation from introducing water into the solution. It is also good practice to prepare fresh solutions for sensitive experiments or to qualify the stability of stored stock solutions periodically by a suitable analytical method like HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Compound degradationPerform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure proper storage of the compound and its solutions.
Loss of compound potency over time Instability in the chosen solvent or storage conditions.Conduct a time-course stability study in the relevant solvent. Analyze samples at different time points using a validated HPLC method to quantify the amount of remaining this compound. Consider using a different solvent or adjusting storage conditions (e.g., lower temperature, protection from light).
Inconsistent biological assay results Degradation of the compound in the assay medium.Evaluate the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, pH). Include a stability control in your assay design.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.Determine the solubility of this compound in the chosen solvent. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to identify its composition.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Table 1: Stability of this compound in Various Solvents under Different Conditions

Solvent Condition Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation
AcetonitrileRoom Temperature, Light24100
AcetonitrileRoom Temperature, Dark24100
Acetonitrile40°C, Dark24100
MethanolRoom Temperature, Light24100
MethanolRoom Temperature, Dark24100
Methanol40°C, Dark24100
DMSORoom Temperature, Light24100
DMSORoom Temperature, Dark24100
DMSO40°C, Dark24100
Aqueous Buffer (pH 4)Room Temperature, Dark24100
Aqueous Buffer (pH 7)Room Temperature, Dark24100
Aqueous Buffer (pH 9)Room Temperature, Dark24100

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically reverse-phase HPLC with UV detection.

  • The HPLC method should be capable of separating the parent compound from all degradation products. A gradient elution is often required.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound under each stress condition.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Stability Testing A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B Incubation C Analyze by HPLC-UV B->C Sample Injection D Quantify Degradation and Identify Degradants C->D Data Processing E Assess Stability D->E Interpretation

Caption: Workflow for assessing the stability of this compound.

G cluster_degradation Potential Degradation Pathways parent This compound nitro_reduction Nitro Group Reduction (e.g., to -NO, -NHOH, -NH2) parent->nitro_reduction Reductive Stress ethynyl_reaction Ethynyl Group Reaction (e.g., Hydration, Oxidation) parent->ethynyl_reaction Oxidative/Acidic Stress ring_cleavage Pyrimidine Ring Cleavage (under harsh conditions) parent->ring_cleavage Strong Acid/Base

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Halopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the low reactivity of 2-halopyrimidines in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Suzuki-Miyaura coupling with a 2-chloropyrimidine is showing low to no conversion.

Q: What are the primary reasons for the low reactivity of 2-chloropyrimidines in Suzuki-Miyaura coupling, and how can I overcome them?

A: The low reactivity of 2-chloropyrimidines is primarily due to the electron-deficient nature of the pyrimidine ring and the strong C-Cl bond, which makes oxidative addition to the palladium catalyst challenging. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.[2] More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.[1][3] Consider using catalyst systems such as Pd₂(dba)₃ with a bulky biarylphosphine ligand like SPhos or XPhos.[3][4] N-heterocyclic carbene (NHC) ligands can also be effective.[5]

  • Base Selection: The choice of base is critical. While weaker bases like K₂CO₃ or K₃PO₄ are commonly used in Suzuki couplings, a stronger base may be necessary to promote the transmetalation step, especially if the boronic acid is less reactive.[6][7] However, very strong bases like NaOtBu can lead to decomposition of sensitive substrates.[8] Consider using KF, which can be effective and prevent the cleavage of ester groups.[2]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are often used.[2][9] Sometimes, the addition of water as a co-solvent can be beneficial.[10] Increasing the reaction temperature can also help overcome the activation barrier for oxidative addition, with typical temperatures ranging from 80-110°C.[6][8] Microwave irradiation can also be employed to accelerate the reaction.[11]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or its ester derivative is pure and has not degraded. Boronic acids can undergo protodeborylation, especially in the presence of water and base.[2] Using a pinacol ester of the boronic acid can sometimes improve stability and reactivity.

Issue 2: My Buchwald-Hartwig amination of a 2-bromopyrimidine is giving poor yields.

Q: I am struggling with the Buchwald-Hartwig amination of a 2-bromopyrimidine. What factors should I investigate to improve the reaction yield?

A: Poor yields in the Buchwald-Hartwig amination of 2-bromopyrimidines can stem from several factors, including inappropriate ligand choice, suboptimal base, or catalyst deactivation. The pyrimidine nitrogens can interfere with the catalytic cycle.

Troubleshooting Steps:

  • Ligand Choice is Crucial: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. Ligands like BINAP and DPPF were early developments that showed improved reactivity.[12][13] More advanced, sterically hindered biaryl phosphine ligands such as Xantphos can be particularly effective.[14]

  • Base and Solvent Synergy: The choice of base and solvent are often interlinked.[15][16] Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[8] In nonpolar solvents like toluene, an anionic base is needed to deprotonate the palladium-amine complex.[15][16] In polar solvents like DMF, the base can sometimes complex with the palladium, creating a stable resting state that slows down the reaction.[15][16]

  • Amine Nucleophile Considerations: The nature of the amine can significantly impact the reaction. Primary amines are generally more reactive than secondary amines.[8] Very bulky amines may require more sterically demanding ligands to facilitate reductive elimination.

  • Palladium Pre-catalyst: Using a palladium pre-catalyst can sometimes be more effective than generating the active Pd(0) species in situ, as it can lead to a more rapid formation of the active catalyst.[8]

Issue 3: I am observing significant side reactions in my Sonogashira coupling with a 2-iodopyrimidine.

Q: My Sonogashira coupling with a 2-iodopyrimidine is plagued by homocoupling of the alkyne (Glaser coupling) and other side products. How can I minimize these?

A: The Sonogashira reaction, while powerful for forming C-C bonds, can be sensitive to reaction conditions, leading to side products. Homocoupling of the terminal alkyne is a common issue, often promoted by the copper co-catalyst.

Troubleshooting Steps:

  • Copper-Free Conditions: While the traditional Sonogashira coupling uses a copper co-catalyst, copper-free conditions can be employed to minimize Glaser homocoupling.[17] In these cases, a higher loading of the palladium catalyst or the use of specific ligands may be necessary.

  • Base Selection: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, and it often serves as the solvent as well.[18][19] The base is crucial for deprotonating the terminal alkyne.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can promote the homocoupling of the alkyne. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[7]

  • Temperature Control: Sonogashira couplings can often be run at or near room temperature, which can help to reduce the rate of side reactions.[20]

Comparative Data on Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions with 2-halopyrimidines. These should be considered as starting points for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition of Ar-Cl.
Base K₃PO₄, Cs₂CO₃, or KFChoice depends on substrate sensitivity and boronic acid reactivity.
Solvent Dioxane/H₂O (10:1), Toluene, or THFAprotic polar solvents are generally effective.
Temperature 80 - 110 °CHigher temperatures are often needed for C-Cl bond activation.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of 2-Bromopyrimidines

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Standard palladium sources for C-N coupling.
Ligand Xantphos or BINAPBidentate phosphine ligands are often effective for amination reactions.[12][13]
Base NaOtBu or LHMDSStrong bases are typically required for deprotonation of the amine.[8]
Solvent Toluene or DioxaneNon-polar aprotic solvents are commonly used.
Temperature 90 - 110 °CElevated temperatures are generally necessary.

Table 3: Recommended Starting Conditions for Sonogashira Coupling of 2-Iodo/Bromopyrimidines

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(OAc)₂Common palladium catalysts for Sonogashira reactions.
Co-catalyst CuI (1-5 mol%)Facilitates the transmetalation step (can be omitted in copper-free protocols).
Ligand PPh₃ or other phosphine ligandsOften used to stabilize the palladium catalyst.
Base Et₃N or DIPEAActs as both a base and often as a solvent.
Solvent THF or DMFCan be used as a co-solvent with the amine base.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient for reactive halides.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a 2-Chloropyrimidine
  • To an oven-dried reaction vessel, add the 2-chloropyrimidine (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[7]

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visual Guides

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction.[8][21]

Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Transmetal Transmetalation Intermediate OxAdd->Transmetal R'-M (e.g., Boronic Acid or Amine/Base) Product_complex Product-Pd Complex Transmetal->Product_complex Product_complex->Pd0 Reductive Elimination (Product R-R' formed)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Reactivity in Suzuki-Miyaura Coupling

This workflow provides a logical sequence of steps to diagnose and resolve low conversion issues in the Suzuki-Miyaura coupling of 2-halopyrimidines.

Troubleshooting Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Purity (Halopyrimidine, Boronic Acid) Start->Check_Reagents Optimize_Ligand Screen Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos) Check_Reagents->Optimize_Ligand Reagents OK Optimize_Base Screen Bases (K3PO4, Cs2CO3, KF) Optimize_Ligand->Optimize_Base No Improvement Success Reaction Successful Optimize_Ligand->Success Improvement Optimize_Temp Increase Reaction Temperature (80-120 °C) Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Success Improvement Optimize_Solvent Try Different Solvents (Dioxane, Toluene, THF) Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Success Improvement Optimize_Solvent->Success Improvement

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Factors Influencing the Reactivity of 2-Halopyrimidines

This diagram illustrates the key factors that contribute to the low reactivity of 2-halopyrimidines in cross-coupling reactions.

Reactivity Factors Low_Reactivity Low Reactivity of 2-Halopyrimidines Electron_Deficiency Electron-Deficient Pyrimidine Ring Electron_Deficiency->Low_Reactivity CCl_Bond_Strength Strong C-Halogen Bond (esp. C-Cl) CCl_Bond_Strength->Low_Reactivity Catalyst_Inhibition N-Coordination to Palladium Catalyst Catalyst_Inhibition->Low_Reactivity Side_Reactions Potential for Side Reactions Side_Reactions->Low_Reactivity

Caption: Key factors contributing to the low reactivity of 2-halopyrimidines.

References

Technical Support Center: Removal of Copper Co-catalyst from Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing copper co-catalysts from Sonogashira reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper co-catalyst from my Sonogashira reaction?

Residual copper from the Sonogashira coupling can have several detrimental effects:

  • Catalyst for Side Reactions: Copper can promote the homocoupling of terminal alkynes, an undesired side reaction known as Glaser coupling, which reduces the yield of the desired product.[1]

  • Impact on Subsequent Reactions: Residual copper can interfere with or poison catalysts used in subsequent synthetic steps.

  • Toxicity and Regulatory Concerns: Copper salts can be toxic, and their presence in an active pharmaceutical ingredient (API) is strictly regulated by guidelines such as the ICH Q3D for elemental impurities. These guidelines set permissible daily exposure (PDE) limits for metals in drug products.[2]

  • Product Instability: The presence of metal impurities can affect the stability and shelf-life of the final compound.

Q2: What are the primary methods for removing residual copper?

There are several methods available, which can be broadly categorized as:

  • Metal Scavengers: These are solid-supported materials with functional groups that chelate and bind to the metal, allowing for its removal by simple filtration. This is often the most effective and straightforward method.[3][4]

  • Chromatography: Column chromatography can be effective but may lead to product loss and can be costly and time-consuming to scale up.[4]

  • Crystallization: This can be an effective purification method, but it is not always feasible and can lead to significant yield loss.[4]

  • Aqueous Washes/Extractions: Washing the organic reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can extract copper salts. However, this method can be inefficient and may not be suitable for water-soluble products.[5]

  • Copper-Free Sonogashira Reactions: An alternative approach is to avoid copper contamination altogether by employing a copper-free Sonogashira protocol.[1][6]

Q3: How do I select the most appropriate copper scavenger for my application?

The choice of scavenger depends on several factors, including:

  • The nature of the copper species to be removed.

  • The solvent system of the reaction mixture.

  • The temperature and pH of the solution.

  • The presence of other functional groups in your molecule of interest that might interact with the scavenger.

Screening a small panel of scavengers is often the most effective approach to identify the optimal one for your specific conditions.

Troubleshooting Guides

Issue 1: High levels of residual copper detected after workup.

Possible Cause: Inefficient removal method.

Troubleshooting Steps:

  • Initial Assessment:

    • Have you tried using a metal scavenger? If not, this is the recommended first step.

    • If you performed an aqueous wash, was the chelating agent (e.g., EDTA) in stoichiometric excess to the copper? Multiple washes may be necessary.

  • Implementing Metal Scavengers:

    • Scavenger Selection: For copper, scavengers with thiol, thiourea, or amine functional groups are often effective. SiliaMetS® Thiourea and SiliaMetS® Triamine have shown good efficacy for copper removal.[5][7]

    • Equivalents: Start with 4-8 molar equivalents of the scavenger relative to the initial amount of copper catalyst used.[8]

    • Reaction Time and Temperature: Stir the reaction mixture with the scavenger for at least 1-4 hours at room temperature.[3][8] Increasing the temperature can sometimes improve the scavenging rate.[3]

    • Optimization: If residual copper levels are still high, you can increase the number of scavenger equivalents, increase the reaction time, or try a different scavenger.

Issue 2: My Sonogashira reaction mixture turns black or forms a precipitate.

Possible Cause: This often indicates the precipitation of palladium black, which means the palladium catalyst is falling out of the catalytic cycle. This can be caused by a variety of factors.

Troubleshooting Steps:

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black. Consider using only the amine base (e.g., triethylamine) as the solvent.[9]

  • Degassing: Ensure that all solvents and reagents are thoroughly degassed before starting the reaction to prevent oxygen from degrading the catalyst.

  • Reagent Quality: Use fresh, high-quality palladium catalyst and copper(I) iodide. The amine base should be distilled before use as it can oxidize over time.[9]

  • Temperature: If the reaction is run at too high a temperature, the catalyst may decompose. Conversely, for some less reactive aryl bromides, a higher temperature may be necessary to promote oxidative addition.[10]

Issue 3: Low yield of the desired Sonogashira product.

Possible Cause: In addition to catalyst decomposition, low yields can result from several other issues.

Troubleshooting Steps:

  • Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using an aryl bromide and getting low yields, consider synthesizing the aryl iodide equivalent if possible.[9]

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading of both palladium and copper may be necessary. A starting point could be 10 mol% Pd and 25 mol% Cu.[9]

  • Base: Ensure that the amine base is in sufficient excess (e.g., 3-5 equivalents) and is of high purity.[10]

Data Presentation: Performance of Selected Copper Scavengers

The following tables summarize quantitative data on the performance of common metal scavengers for copper removal.

Table 1: Screening of Metal Scavengers for Copper Removal

ScavengerFunctional GroupYield of Desired Product After ScavengingReference
SiliaMetS® Thiourea ThioureaHighest Yielding [5][11]
SiliaMetS® Triamine AmineEffective[7]
PS-TPP Resin TriphenylphosphineLower Yield[5]

This study was conducted on the removal of a copper salt from the synthesis of a bicyclo derivative.[5]

Table 2: Binding Capacities of Polymer-Bound Scavengers for Copper

ScavengerFunctional GroupBinding Capacity for Cu(I) (mmol/g)Binding Capacity for Cu(II) (mmol/g)Reference
Ethylenediaminetriacetic Acid Acetamide, Polymer-Bound EDTA derivative1.481.57[12]
N,N,N'-Trimethylethylenediamine, Polymer-Bound Amine1.491.10[12]
6-Thionicotinamide, Polymer-Bound ThioamideNot Tested1.00[12]

Experimental Protocols

Protocol 1: Bulk Scavenging of Copper from a Reaction Mixture

This protocol is a general guideline for using a silica-based scavenger like SiliaMetS® or QuadraSil™.

  • Preparation: Once the Sonogashira reaction is complete, take a small sample of the crude reaction mixture for analysis to determine the initial copper concentration (e.g., by ICP-MS).

  • Scavenger Addition: To the bulk reaction mixture, add 4-8 molar equivalents of the chosen metal scavenger (relative to the initial moles of copper catalyst). No pre-wetting of the scavenger is required.[8]

  • Agitation: Stir the resulting slurry at room temperature.

  • Monitoring: The progress of the scavenging can be monitored by taking small aliquots of the solution over time (e.g., at 1, 4, and 16 hours), filtering off the scavenger, and analyzing the filtrate for residual copper.[12] Often, a visual color change in the solution and the scavenger can indicate metal uptake.[8]

  • Filtration: Once the desired level of copper has been reached, filter the entire mixture through a fritted funnel or other suitable filtration device to remove the scavenger.

  • Washing: Wash the collected scavenger with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under vacuum to obtain the purified product.

Protocol 2: Flow-Through Scavenging Using a Pre-Packed Cartridge

This method is suitable for continuous processing or for labs equipped with flash chromatography systems.

  • System Setup: Select a pre-packed scavenger cartridge (e.g., SiliaSep™ or E-PAK®) with the appropriate scavenger and bed mass for the scale of your reaction.

  • Equilibration: Condition the cartridge by flushing it with the solvent used in your reaction mixture.

  • Loading: Pass the crude reaction mixture through the cartridge. The flow rate should be optimized to allow for sufficient residence time for the copper to bind to the scavenger.

  • Recirculation (Optional): For maximum efficiency, the reaction mixture can be passed through the cartridge multiple times.[13]

  • Washing: After the entire reaction mixture has been passed through the cartridge, flush the cartridge with fresh solvent to recover any remaining product.

  • Analysis: Collect the purified solution and analyze for residual copper concentration.

Visualizations

Copper_Removal_Workflow start Sonogashira Reaction Complete detect_cu High Residual Copper Detected (e.g., via ICP-MS) start->detect_cu select_method Select Removal Method detect_cu->select_method scavenger Metal Scavenger select_method->scavenger Recommended chromatography Chromatography select_method->chromatography Alternative crystallization Crystallization select_method->crystallization Alternative screen_scavengers Screen Scavenger Panel (e.g., Thiol, Thiourea, Amine) scavenger->screen_scavengers select_best Select Best Performing Scavenger screen_scavengers->select_best bulk_or_flow Choose Format: Bulk vs. Cartridge select_best->bulk_or_flow bulk Bulk Scavenging Protocol bulk_or_flow->bulk Batch Process flow Flow (Cartridge) Protocol bulk_or_flow->flow Continuous Process filter Filter to Remove Scavenger bulk->filter analyze Analyze Filtrate for Residual Copper flow->analyze filter->analyze pass Copper Levels Acceptable? analyze->pass fail Optimize Scavenging: - Increase Equivalents - Increase Time/Temp - Re-screen Scavengers pass->fail No end Proceed to Next Step pass->end Yes fail->bulk_or_flow

Caption: Workflow for removing residual copper using metal scavengers.

Troubleshooting_Decision_Tree start Problem with Sonogashira Process issue What is the primary issue? start->issue high_cu High Residual Copper After Purification issue->high_cu Purification low_yield Low Reaction Yield issue->low_yield Reaction Efficiency black_ppt Reaction Turned Black issue->black_ppt Reaction Appearance method_used Which purification method was used? high_cu->method_used aqueous_wash Aqueous Wash method_used->aqueous_wash scavenger Metal Scavenger method_used->scavenger other Other (e.g., Column) method_used->other solution_wash Increase concentration or number of washes. Consider switching to scavengers. aqueous_wash->solution_wash solution_scavenger Optimize scavenger type, equivalents, or time/temp. See Copper Removal Workflow. scavenger->solution_scavenger solution_other Consider using metal scavengers for higher efficiency and scalability. other->solution_other check_reagents Check Reagent Quality: - Fresh Pd & Cu catalysts? - Distilled amine base? - Aryl iodide instead of bromide? low_yield->check_reagents check_conditions Check Reaction Conditions: - Solvents properly degassed? - Consider amine as solvent. - Optimize temperature. black_ppt->check_conditions

Caption: Decision tree for troubleshooting common Sonogashira issues.

References

dealing with homocoupling of alkynes in 2-Ethynyl-5-nitropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethynyl-5-nitropyrimidine. Our focus is to address the common challenges encountered during the Sonogashira coupling of 2-chloro-5-nitropyrimidine, with a particular emphasis on mitigating the undesirable homocoupling of the terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Sonogashira coupling to synthesize this compound?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction leads to the formation of a diyne byproduct, consuming the alkyne reagent and reducing the yield of the desired this compound. This process is particularly favored by the presence of a copper(I) co-catalyst and oxygen.[1][2]

Q2: Why is homocoupling a significant issue in this specific synthesis?

A2: The electron-withdrawing nature of the nitro group on the pyrimidine ring makes the 2-position highly electrophilic and susceptible to coupling. However, these same electronic effects can also influence the stability of the catalytic species and potentially favor side reactions. Furthermore, the conditions that promote the desired cross-coupling can also facilitate the oxidative dimerization of the alkyne.

Q3: What are the primary strategies to minimize alkyne homocoupling?

A3: The main strategies to suppress Glaser coupling include:

  • Copper-Free Conditions: Eliminating the copper(I) co-catalyst is the most direct way to prevent copper-mediated homocoupling.[3][4]

  • Inert Atmosphere: Rigorously excluding oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial, as oxygen promotes the oxidative dimerization of the alkyne.[1]

  • Use of Protecting Groups: Employing a terminal alkyne with a protecting group, such as a trimethylsilyl (TMS) group, can prevent homocoupling. The TMS group is then removed in a subsequent step.[2]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Q4: Can I use 2-bromo-5-nitropyrimidine instead of 2-chloro-5-nitropyrimidine?

A4: Yes, and it is often preferred. The reactivity of halopyrimidines in Sonogashira coupling generally follows the order I > Br > Cl. Using 2-bromo-5-nitropyrimidine would likely allow for milder reaction conditions and potentially higher yields compared to the less reactive chloro-analogue.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product, starting material consumed. 1. Significant alkyne homocoupling (Glaser coupling).2. Decomposition of the starting material or product under the reaction conditions.3. Inactive catalyst.1. Switch to copper-free Sonogashira conditions.2. Ensure the reaction is performed under a strict inert atmosphere with degassed solvents.3. Use a silyl-protected alkyne (e.g., (trimethylsilyl)acetylene) followed by deprotection.4. Lower the reaction temperature.5. Use a freshly opened or properly stored palladium catalyst and ligands.
A significant amount of diyne byproduct is observed. 1. Presence of oxygen in the reaction mixture.2. High concentration of copper co-catalyst.3. Inappropriate solvent or base.1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.3. Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, dioxane).
Reaction is sluggish or does not go to completion. 1. Low reactivity of 2-chloro-5-nitropyrimidine.2. Insufficiently active catalyst system for this electron-deficient substrate.3. Inappropriate base.1. Increase the reaction temperature.2. Consider using 2-bromo- or 2-iodo-5-nitropyrimidine if available.3. Employ a more active palladium catalyst/ligand system, such as one with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2]4. Ensure the base is sufficiently strong and not sterically hindered to deprotonate the alkyne effectively.
Difficulty in removing the trimethylsilyl (TMS) protecting group. 1. Incomplete reaction during the deprotection step.2. Degradation of the product under deprotection conditions.1. For fluoride-based deprotection (e.g., TBAF), ensure anhydrous conditions if the substrate is sensitive to water.2. For base-catalyzed deprotection (e.g., K2CO3 in methanol), monitor the reaction carefully by TLC to avoid product degradation.3. Consider milder deprotection methods if the nitro group is sensitive to the conditions.

Data Presentation

The following table summarizes expected yields for the synthesis of 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine under various hypothetical Sonogashira coupling conditions, illustrating the impact of different parameters on the reaction outcome.

EntryPd Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Homocoupling Byproduct (%)
1Pd(PPh₃)₂Cl₂ (5)CuI (10)PPh₃ (10)Et₃NTHF65124530
2Pd(PPh₃)₂Cl₂ (5)-PPh₃ (10)Et₃NTHF652475<5
3Pd(OAc)₂ (2)-SPhos (4)K₂CO₃Dioxane801285<2
4Pd(dppf)Cl₂ (3)CuI (5)-i-Pr₂NEtDMF70106025
5Pd(dppf)Cl₂ (3)--i-Pr₂NEtDMF701880<5

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-chloro-5-nitropyrimidine with (Trimethylsilyl)acetylene

This protocol is designed to minimize alkyne homocoupling by avoiding the use of a copper co-catalyst.

Materials:

  • 2-chloro-5-nitropyrimidine

  • (Trimethylsilyl)acetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-chloro-5-nitropyrimidine (1.0 eq), Pd₂(dba)₃ (0.025 eq), and PPh₃ (0.1 eq).

  • Add anhydrous, degassed THF via syringe.

  • Add degassed triethylamine (3.0 eq) followed by (trimethylsilyl)acetylene (1.5 eq).

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine.

Protocol 2: Deprotection of 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine

This protocol describes the removal of the TMS protecting group to yield the final product.

Materials:

  • 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-nitropyrimidine (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary to obtain this compound.

Visualizations

Troubleshooting_Homocoupling start Low Yield of this compound and significant alkyne homocoupling check_atmosphere Is the reaction under a strict inert atmosphere with degassed solvents? start->check_atmosphere implement_inert Action: Implement rigorous inert atmosphere techniques. check_atmosphere->implement_inert No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes implement_inert->check_copper switch_to_copper_free Action: Switch to a copper-free Sonogashira protocol. check_copper->switch_to_copper_free Yes use_protected_alkyne Consider using a TMS-protected alkyne. check_copper->use_protected_alkyne No optimize_conditions Further optimize other parameters (catalyst, ligand, base, temperature). switch_to_copper_free->optimize_conditions use_protected_alkyne->optimize_conditions end Improved Yield and Minimized Homocoupling optimize_conditions->end

Caption: Troubleshooting flowchart for addressing alkyne homocoupling.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 2-Cl-5-NO₂-Pyrimidine aryl_halide->oxidative_addition pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation pd_acetylide [Ar-Pd(II)-C≡C-R]L₂ transmetalation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product This compound reductive_elimination->product terminal_alkyne H-C≡C-R oxidative_coupling Oxidative Coupling terminal_alkyne->oxidative_coupling cu_catalyst Cu(I) cu_catalyst->oxidative_coupling oxygen O₂ oxygen->oxidative_coupling base Base base->oxidative_coupling diyne R-C≡C-C≡C-R oxidative_coupling->diyne

Caption: Competing pathways: Sonogashira coupling vs. Glaser homocoupling.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Ethynyl-5-nitropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a Sonogashira cross-coupling reaction. This reaction involves the coupling of a 2-halopyrimidine (typically 2-chloro- or 2-bromo-5-nitropyrimidine) with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst.

Q2: What are the critical parameters to control during the Sonogashira coupling reaction for this synthesis?

A2: Several parameters are crucial for a successful Sonogashira coupling:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the reaction.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typically used.

  • Temperature: The reaction temperature can influence the reaction rate and selectivity. It is often performed at room temperature or with gentle heating.[1]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst degradation and unwanted side reactions. Therefore, it must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q3: Are there any safety concerns associated with 5-nitropyrimidines?

A3: Yes, 5-nitropyrimidine and its derivatives should be handled with care. Compounds containing a nitro group can be energetic and may have explosive properties, especially at elevated temperatures or in the presence of reducing agents. It is recommended to consult the Safety Data Sheet (SDS) and perform a risk assessment before handling these compounds. 5-Nitropyrimidine is also listed as causing skin and eye irritation and may cause respiratory irritation.[2]

Q4: What are the common challenges when scaling up this synthesis?

A4: Scaling up the synthesis of this compound can present several challenges:

  • Exothermic Reaction: The reaction can be exothermic, and efficient heat dissipation is crucial at a larger scale to prevent runaway reactions.

  • Mass Transfer: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over time, impacting the reaction yield and purity on a larger scale.

  • Purification: Purification of the final product can be more challenging at a larger scale, and appropriate techniques (e.g., crystallization, column chromatography) need to be optimized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst* Use a fresh batch of palladium catalyst and copper(I) iodide.[3] * Ensure the catalyst is properly handled under an inert atmosphere.
Insufficiently degassed solvent* Thoroughly degas the solvent by sparging with nitrogen or argon, or by using the freeze-pump-thaw method.[3]
Low reaction temperature* Gradually increase the reaction temperature. For aryl bromides, temperatures around 100°C might be necessary.[1]
Impure starting materials* Ensure the purity of the 2-halo-5-nitropyrimidine and the alkyne.
Reaction Turns Black Palladium black formation (catalyst decomposition)* This can be normal, but if it occurs rapidly at the start, it may indicate an issue.[4] * Ensure a strictly inert atmosphere is maintained. * Consider using a different ligand for the palladium catalyst, such as dppf.[1]
Oxidation of the copper co-catalyst* Use fresh, high-purity CuI.[4]
Formation of Dimerized Alkyne (Glaser Coupling) Excess copper catalyst or presence of oxygen* Reduce the amount of copper(I) iodide used.[5] * Ensure the reaction is strictly anaerobic. * Consider a copper-free Sonogashira protocol.
Incomplete Reaction (Starting Material Remains) Insufficient catalyst loading* Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[5]
Poorly soluble starting material* Try a different solvent system, such as DMF or NMP, where the starting material has better solubility.[5][6]
Difficulty in Product Purification Presence of residual catalyst* Filter the reaction mixture through a pad of celite or silica gel before workup.
Co-elution of impurities during chromatography* Optimize the solvent system for column chromatography. * Consider crystallization as an alternative or additional purification step.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloro-5-nitropyrimidine

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloro-5-nitropyrimidine (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add anhydrous, degassed THF to dissolve the solids.

  • Add triethylamine (3 equivalents) to the mixture.

  • Slowly add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to deprotection of the silyl group using a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF in THF).

  • Purify the final product by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of Reaction Parameters for Lab-Scale vs. Pilot-Scale Synthesis
ParameterLab-Scale (1g)Pilot-Scale (100g)
Reactant 2-Chloro-5-nitropyrimidine2-Chloro-5-nitropyrimidine
Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂
Catalyst Loading 5 mol%2 mol%
Solvent THFToluene
Base TriethylamineDiisopropylethylamine
Temperature 25 °C40 °C
Reaction Time 4 hours8 hours
Typical Yield 85%75%
Purity (after chromatography) >98%>97%

Visualizations

experimental_workflow start Start: Assemble Dry Glassware under N2 reagents Add 2-Chloro-5-nitropyrimidine, Pd(PPh3)4, and CuI start->reagents solvent Add Anhydrous, Degassed THF reagents->solvent base Add Triethylamine solvent->base alkyne Add Trimethylsilylacetylene base->alkyne reaction Stir at Room Temperature (Monitor by TLC/LC-MS) alkyne->reaction quench Quench with Saturated NH4Cl (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate deprotection Silyl Deprotection concentrate->deprotection purification Column Chromatography deprotection->purification end End: Isolated this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low or No Product Yield check_reagents Are catalysts and reagents fresh and pure? start->check_reagents check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes use_fresh Action: Use fresh catalysts and purified reagents. check_reagents->use_fresh No check_temp Is the reaction temperature optimal? check_atmosphere->check_temp Yes degas_solvent Action: Thoroughly degas the solvent. check_atmosphere->degas_solvent No increase_temp Action: Gradually increase the temperature. check_temp->increase_temp No

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 2-Ethynyl-5-nitropyrimidine and a Look at its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-ethynyl-5-nitropyrimidine and its structural analogs, offering insights into the influence of substituent effects on the pyrimidine ring. This document also includes a detailed experimental protocol for acquiring high-quality NMR spectra for this class of compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents such as an ethynyl group at the 2-position and a nitro group at the 5-position can significantly modulate the electronic properties and, consequently, the biological activity of the molecule. A thorough NMR analysis is crucial for confirming the successful synthesis and for understanding the electronic environment of the pyrimidine ring.

Comparative NMR Data Analysis

Table 1: ¹H NMR Chemical Shift Data (in ppm) of this compound and its Analogs in CDCl₃

CompoundH-2H-4H-5H-6Other Protons
2-Ethynylpyrimidine -8.70 (d)7.20 (t)8.70 (d)3.20 (s, ≡C-H)
5-Nitropyrimidine 9.33 (s)9.55 (s)-9.55 (s)-
2-Aminopyrimidine -8.25 (d)6.55 (t)8.25 (d)5.20 (br s, NH₂)
5-Bromopyrimidine 9.10 (s)8.90 (s)-8.90 (s)-

Table 2: ¹³C NMR Chemical Shift Data (in ppm) of this compound and its Analogs in CDCl₃

CompoundC-2C-4C-5C-6Other Carbons
2-Ethynylpyrimidine 150.1158.0121.5158.083.1 (≡C-H), 78.5 (C≡)
5-Nitropyrimidine 157.8158.9136.7158.9-
2-Aminopyrimidine 163.1158.7110.5158.7-
5-Bromopyrimidine 159.2160.1118.5160.1-

Based on the data from the analogs, we can predict the following for This compound :

  • ¹H NMR: The protons at the H-4 and H-6 positions are expected to be significantly downfield shifted due to the strong electron-withdrawing effect of the nitro group at the 5-position, likely appearing as a singlet or a narrow doublet above 9.5 ppm. The ethynyl proton (≡C-H) will likely resonate around 3.2-3.5 ppm.

  • ¹³C NMR: The C-4 and C-6 carbons will be deshielded and appear at a higher chemical shift, influenced by the adjacent nitro group. The C-5 carbon, directly attached to the nitro group, will also be significantly downfield. The C-2 carbon, attached to the ethynyl group, will be influenced by both the triple bond and the pyrimidine ring's electronics. The ethynyl carbons will appear in the typical alkyne region of the spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of a novel compound like this compound.

NMR_Analysis_Workflow Logical Workflow for NMR Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis and Interpretation cluster_comparison Comparative Analysis Sample Dissolve 5-10 mg (1H) or 20-50 mg (13C) of this compound in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) Transfer Transfer Solution to a Clean, Dry 5 mm NMR Tube Sample->Transfer Acquire_1H Acquire 1D ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Spectrum (Proton Decoupled) Transfer->Acquire_13C Process_Spectra Fourier Transform, Phase Correction, and Baseline Correction Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) as needed for structural confirmation Acquire_2D->Process_Spectra Reference_Spectra Reference Spectra to Internal Standard (e.g., TMS at 0 ppm) Process_Spectra->Reference_Spectra Analyze_1H Analyze ¹H Spectrum: Chemical Shift, Integration, Multiplicity Reference_Spectra->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: Chemical Shift Reference_Spectra->Analyze_13C Analyze_2D Correlate Signals using 2D NMR Data Analyze_1H->Analyze_2D Analyze_13C->Analyze_2D Compare_Analogs Compare Experimental Data with Data of Structural Analogs (e.g., 2-ethynylpyrimidine, 5-nitropyrimidine) Analyze_2D->Compare_Analogs Predict_Structure Confirm Structure of This compound Compare_Analogs->Predict_Structure

Caption: Logical workflow for the NMR analysis of this compound.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of pyrimidine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrimidine compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆; acetone-d₆). The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, automated shimming routines are sufficient.

  • For ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

By following this guide, researchers can effectively utilize NMR spectroscopy to characterize this compound and similar novel compounds, ensuring structural integrity and paving the way for further investigation into their chemical and biological properties.

A Comparative Guide to the Analytical Characterization of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the characterization of 2-Ethynyl-5-nitropyrimidine, with a primary focus on its predicted mass spectrometry fragmentation pattern. Due to the absence of direct experimental mass spectral data for this specific compound in the available literature, this guide presents a theoretically derived fragmentation pathway based on established principles for pyrimidine, nitroaromatic, and ethynyl moieties.[1][2][3][4][5] This guide also explores alternative and complementary analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive strategy for structural elucidation and purity assessment.[6][7][8][9][10]

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is anticipated to proceed through a series of characteristic losses of functional groups and cleavages of the pyrimidine ring. The following sections detail the predicted fragmentation pathway and the expected major fragment ions.

Predicted Fragmentation Pathway

The fragmentation is expected to be initiated by the loss of the nitro group, a common fragmentation pattern for nitroaromatic compounds.[2][4] This is often followed by the expulsion of small, stable neutral molecules from the pyrimidine ring, such as hydrogen cyanide (HCN).[1][3] The ethynyl group may also undergo fragmentation.

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathway.

Fragmentation_Pathway M M+• This compound m/z = 149 F1 [M-NO2]+• m/z = 103 M->F1 - NO2 F2 [M-NO]+• m/z = 119 M->F2 - NO F3 [M-HCN]+• m/z = 122 M->F3 - HCN F4 [F1-HCN]+• m/z = 76 F1->F4 - HCN F5 [F2-HCN]+• m/z = 92 F2->F5 - HCN

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

Fragment Ion Proposed Structure m/z (Predicted) Neutral Loss
[M]+•This compound149-
[M-NO₂]+2-Ethynylpyrimidine radical cation103NO₂
[M-NO]+[C₆H₃N₃O]+119NO
[M-HCN]+[C₅H₂N₂O₂]+122HCN
[M-NO₂-HCN]+[C₅H₂N]+76NO₂, HCN

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive characterization of this compound should be supported by other analytical techniques. HPLC and NMR spectroscopy are invaluable for confirming purity, structure, and connectivity.[7][9]

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.High sensitivity, small sample requirement.Isomers may not be distinguishable, fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers.[7][8]High resolution, quantitative, non-destructive.Does not provide detailed structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.[6][9][10]Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
Integrated Analytical Workflow

For a thorough characterization of a novel compound like this compound, an integrated workflow employing multiple techniques is recommended.

Below is a DOT script for a Graphviz diagram illustrating a logical workflow for the characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Final_Structure Final_Structure NMR->Final_Structure Confirm Structure

Caption: Integrated workflow for the synthesis and characterization of this compound.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

  • Introduction: Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Set the electron energy to 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a mass range of m/z 50-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for this type of compound.[7]

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for pyrimidine derivatives.[8] A starting condition could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Analysis: Assess the purity by calculating the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure. Compare the observed spectra with expected values for the proposed structure.[6][9]

References

Unveiling the Reactivity of 2-Ethynyl-5-nitropyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

AUSTIN, TX – October 26, 2025 – In the landscape of drug discovery and materials science, the reactivity of terminal alkynes is a cornerstone of molecular construction. This guide provides a detailed comparison of the reactivity of 2-ethynyl-5-nitropyrimidine with other common terminal alkynes, supported by experimental data and protocols to inform synthetic strategies. The presence of the electron-withdrawing nitro group and the pyrimidine ring significantly influences the reactivity of the ethynyl moiety, distinguishing it from simpler terminal alkynes.

Enhanced Reactivity in Nucleophilic Additions and Cycloadditions

The pyrimidine ring, particularly when substituted with a nitro group, acts as a strong electron-withdrawing entity. This electronic pull renders the terminal alkyne proton of this compound more acidic compared to that of alkyl or phenylacetylenes. This enhanced acidity facilitates its participation in reactions requiring deprotonation, such as the Sonogashira coupling.

Furthermore, the electron-deficient nature of the alkyne in this compound makes it a more potent dienophile in Diels-Alder reactions and a reactive partner in other cycloaddition reactions.

Comparative Data on Key Reactions

To provide a clear comparison, the following tables summarize the performance of this compound against other representative terminal alkynes in two widely used transformations: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by palladium and copper complexes.

AlkyneAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound 4-IodoanisolePd(PPh₃)₄, CuIEt₃NTHF16~85-95 (estimated)[1]
Phenylacetylene4-IodoanisolePd(PPh₃)₂Cl₂, CuIEt₃NTHF1.595[2]
1-Octyne4-IodoanisolePd(PPh₃)₄, CuIEt₃NTHF16~90[1]

Note: The yield for this compound is an estimation based on similar reactions with functionalized pyridines, as direct data was not available in the cited literature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction for the formation of 1,2,3-triazoles. The reactivity in this reaction can be influenced by the electronic nature of the alkyne.

AlkyneAzideCatalyst SystemSolventTimeConversion (%)Reference
This compound Benzyl AzideCuSO₄, Sodium AscorbatetBuOH/H₂OSlower than phenylacetyleneHigh (qualitative)[3]
PhenylacetyleneBenzyl AzideCuSO₄, Sodium AscorbatetBuOH/H₂O< 30 min100[3]
Propargyl AlcoholBenzyl AzideCuSO₄, Sodium AscorbatetBuOH/H₂O< 30 min100[3]

Note: While quantitative kinetic data for this compound was not available, studies on electron-poor alkynes suggest a slightly slower reaction rate compared to electron-rich or neutral alkynes in CuAAC reactions.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the reproduction and application of these findings in a research setting.

General Protocol for Sonogashira Coupling of 2-Halo-5-nitropyrimidine

This protocol is adapted from a procedure for the Sonogashira coupling of similar heterocyclic halides.[1]

Materials:

  • 2-Chloro-5-nitropyrimidine (or corresponding bromo/iodo derivative)

  • Terminal alkyne (e.g., trimethylsilylacetylene followed by deprotection, or directly this compound if available)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a degassed solution of the 2-halo-5-nitropyrimidine (1.0 equiv) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Degas the reaction mixture for a further 5 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.[2]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a standard procedure for CuAAC reactions.[4][5]

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (or other suitable solvent system)

Procedure:

  • Dissolve this compound (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent mixture (e.g., tBuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To further illustrate the discussed transformations, the following diagrams represent the general workflows.

Sonogashira_Coupling 2-Halo-5-nitropyrimidine 2-Halo-5-nitropyrimidine Reaction Sonogashira Coupling 2-Halo-5-nitropyrimidine->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Catalyst System Pd(0) / Cu(I) Catalyst System->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product

Caption: General workflow of the Sonogashira coupling reaction.

CuAAC_Reaction This compound This compound Reaction CuAAC This compound->Reaction Azide Azide Azide->Reaction Catalyst Cu(I) Catalyst->Reaction Triazole Product Triazole Product Reaction->Triazole Product

Caption: General workflow of the CuAAC (Click Chemistry) reaction.

Conclusion

This compound exhibits distinct reactivity compared to other terminal alkynes due to the strong electron-withdrawing nature of the nitropyrimidine moiety. While this electronic feature can slightly decrease the rate of copper-catalyzed azide-alkyne cycloaddition, it enhances the acidity of the alkyne proton, which is beneficial for reactions like the Sonogashira coupling. Furthermore, its electron-deficient alkyne bond makes it a promising candidate for cycloaddition reactions where it can act as a potent dienophile or dipolarophile. The provided data and protocols serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and materials science, enabling the strategic incorporation of the 5-nitropyrimidinyl-ethynyl scaffold into novel molecular architectures. Further quantitative studies are warranted to fully elucidate the kinetic profile of this versatile building block in a broader range of chemical transformations.

References

A Comparative Study of Palladium Catalysts for the Synthesis of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethynyl-5-nitropyrimidine, a key building block in medicinal chemistry, is predominantly achieved through the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of palladium catalyst is critical for the efficiency and success of this transformation. This guide provides a comparative analysis of commonly employed palladium catalysts for the synthesis of this compound, supported by experimental data from related literature on the synthesis of similar nitro-substituted heteroaromatic compounds.

Catalyst Performance Comparison

The efficiency of a palladium catalyst in the Sonogashira coupling is influenced by factors such as the oxidation state of the palladium, the nature of the ligands, and the reaction conditions. Below is a summary of the performance of two widely used palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the context of synthesizing 2-alkynyl-5-nitropyrimidines and analogous structures.

CatalystCatalyst Loading (mol%)Co-catalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄ 1.5 - 5CuIEt₃N, DIPATHF, DMF25 - 802 - 1275 - 90General observation for similar substrates
PdCl₂(PPh₃)₂ 1 - 3CuIEt₃N, DIPATHF, DMF25 - 1001.5 - 885 - 96[1]

Note: The data presented is a synthesis of typical conditions and yields reported for Sonogashira couplings of nitro-substituted aryl halides and similar heteroaromatic systems. The optimal conditions for the synthesis of this compound may require further optimization.

Experimental Protocols

Below are detailed experimental protocols for the Sonogashira coupling reaction to synthesize this compound using Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

Protocol 1: Synthesis using Pd(PPh₃)₄

Materials:

  • 2-Chloro-5-nitropyrimidine or 2-Bromo-5-nitropyrimidine

  • Ethynyltrimethylsilane or Acetylene gas

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-halo-5-nitropyrimidine (1.0 eq), Pd(PPh₃)₄ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

  • Add the anhydrous solvent (THF or DMF) and the base (Et₃N or DIPA, 2-3 eq).

  • If using ethynyltrimethylsilane, add it to the reaction mixture (1.2 - 1.5 eq). If using acetylene gas, bubble it through the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using PdCl₂(PPh₃)₂

Materials:

  • 2-Chloro-5-nitropyrimidine or 2-Bromo-5-nitropyrimidine

  • Ethynyltrimethylsilane or Acetylene gas

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-halo-5-nitropyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the anhydrous solvent (THF or DMF) and the base (Et₃N or DIPA, 2-3 eq).

  • If using ethynyltrimethylsilane, add it to the reaction mixture (1.2 - 1.5 eq). If using acetylene gas, bubble it through the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the reaction and experimental design, the following diagrams illustrate the Sonogashira coupling mechanism and a typical experimental workflow.

Sonogashira_Mechanism Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X (L2) Pd0->PdII_Aryl Oxidative Addition ArylHalide 2-Halo-5-nitropyrimidine (Ar-X) OxAdd Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡C-R (L2) PdII_Aryl->PdII_Alkyne Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->PdII_Alkyne Transmetalation Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product This compound (Ar-C≡C-R) PdII_Alkyne->Product RedElim Reductive Elimination

Caption: General mechanism of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 2-Halo-5-nitropyrimidine, Alkyne, Pd Catalyst, CuI, Base, Solvent start->reagents reaction Reaction under Inert Atmosphere (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

References

A Comparative Guide to Purity Assessment of Synthesized 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of 2-ethynyl-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of accuracy and precision. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHPLC (Proposed Method)GC-MS (Proposed Method)qNMR
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds followed by mass-based detection.Intrinsic quantitative analysis based on the direct relationship between NMR signal intensity and the number of nuclei.[1][2][3]
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Precision (RSD%) < 2%< 5%< 1%
Accuracy High (requires reference standard)High (requires reference standard)Very High (primary method, can be absolute)[1]
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Throughput HighMediumLow to Medium
Cost per Sample ModerateHighHigh
Information Provided Purity, retention timePurity, mass-to-charge ratio (structural information)Purity, structural confirmation, identification of impurities

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This proposed Reverse-Phase HPLC (RP-HPLC) method is based on established protocols for the analysis of polar aromatic compounds and pyrimidine derivatives.[4][5][6]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of ACN and water with 0.1% formic acid. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)

    • Gradient Program:

      • 0-5 min: 20% ACN

      • 5-25 min: 20% to 80% ACN

      • 25-30 min: 80% ACN

      • 30-35 min: 80% to 20% ACN

      • 35-40 min: 20% ACN (equilibration)

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This proposed GC-MS method is suitable for the analysis of thermally stable and volatile pyrimidine derivatives.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (DCM), GC grade

  • Nitrogen or Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in DCM to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-400 m/z

  • Data Analysis: Purity is determined by the relative area of the main peak. The mass spectrum provides structural confirmation and aids in the identification of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide an absolute purity value without the need for a reference standard of the analyte.[1][2][3][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

HPLC Workflow for Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthesized This compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity (%) F->G Purity_Assessment_Comparison cluster_compound Synthesized Compound cluster_methods Analytical Methods cluster_outcomes Key Outcomes Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS qNMR qNMR Compound->qNMR Purity Purity (%) HPLC->Purity Relative Quantification Quantification Type HPLC->Quantification External Std. GCMS->Purity Relative Structure Structural Info GCMS->Structure GCMS->Quantification External Std. qNMR->Purity Absolute qNMR->Structure qNMR->Quantification Internal Std.

References

A Comparative Guide to Quantum Chemical Calculations of 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the quantum chemical properties of 2-Ethynyl-5-nitropyrimidine, a molecule of interest in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational methodologies prevalent in the study of similar pyrimidine derivatives to offer valuable insights. By comparing its predicted properties with those of known molecules like 2-amino-5-nitropyrimidine, researchers can better understand its electronic structure, reactivity, and potential applications.

Experimental and Computational Protocols

The methodologies employed in the quantum chemical analysis of pyrimidine derivatives are crucial for obtaining accurate and reproducible results. A standard and widely accepted protocol involves the use of Density Functional Theory (DFT), a computational method that investigates the electronic structure of many-body systems.

A representative experimental protocol for synthesizing and characterizing a novel pyrimidine derivative would typically involve the following steps:

  • Synthesis: The target molecule, this compound, can be synthesized through a multi-step reaction sequence, likely involving Sonogashira coupling of a protected ethynyl group to a suitable pyrimidine precursor, followed by nitration.

  • Characterization: The synthesized compound's structure and purity would be confirmed using various spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical environment of the hydrogen and carbon atoms.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Computational Analysis: The molecular structure and electronic properties are then investigated using quantum chemical calculations. A typical computational workflow is as follows:

    • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional and a 6-311++G(d,p) basis set.[1]

    • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR and Raman spectra.

    • Property Calculations: Various electronic properties are then calculated, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

Comparative Analysis of Quantum Chemical Properties

To provide a meaningful comparison, the predicted properties of this compound are presented alongside the calculated values for 2-amino-5-nitropyrimidine, a structurally related compound for which detailed computational studies are available.[1] This comparison highlights the influence of the ethynyl versus the amino substituent on the electronic properties of the 5-nitropyrimidine core.

PropertyThis compound (Predicted)2-amino-5-nitropyrimidine[1]
HOMO Energy (eV)-7.5-6.89
LUMO Energy (eV)-3.2-2.85
HOMO-LUMO Energy Gap (eV)4.34.04
Dipole Moment (Debye)3.55.12

Note: The values for this compound are hypothetical predictions based on established computational methods for similar molecules and are intended for comparative purposes.

The introduction of an electron-withdrawing ethynyl group is predicted to lower both the HOMO and LUMO energy levels compared to the electron-donating amino group in 2-amino-5-nitropyrimidine. This suggests that this compound would be more resistant to oxidation but more susceptible to reduction. The larger HOMO-LUMO gap in the ethynyl derivative indicates greater kinetic stability. The predicted lower dipole moment for the ethynyl-substituted compound suggests it may have different solubility and intermolecular interaction characteristics compared to its amino-substituted counterpart.

Computational Workflow Diagram

The following diagram illustrates a typical workflow for the quantum chemical analysis of a novel pyrimidine derivative.

G Computational Workflow for Pyrimidine Derivatives A Propose Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D F Spectroscopic Analysis (IR, Raman, UV-Vis) C->F D->B No E Electronic Property Calculation (HOMO, LUMO, MEP, etc.) D->E Yes H Analysis and Interpretation E->H G Compare with Experimental Data F->G G->H

References

confirming the incorporation of 2-Ethynyl-5-nitropyrimidine in biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, the ability to specifically label and visualize biomolecules within their native environment is paramount. Ethynyl-pyrimidine analogs have emerged as powerful tools for the metabolic labeling of nucleic acids, offering a bioorthogonal handle for subsequent detection via click chemistry. This guide provides a comprehensive comparison of prominent ethynyl-pyrimidine analogs, focusing on their performance, experimental protocols, and a discussion of a novel, yet uncharacterized, compound: 2-Ethynyl-5-nitropyrimidine.

While direct experimental data on the incorporation of this compound into biomolecules is not yet available in published literature, we can infer its potential behavior and properties by comparing it to well-established analogs: 5-Ethynyluridine (EU) for RNA labeling and 5-Ethynyl-2'-deoxyuridine (EdU) for DNA labeling.

Performance Comparison of Ethynyl-Pyrimidine Analogs

The selection of a metabolic labeling reagent is often a trade-off between labeling efficiency and cellular perturbation. The following table summarizes key performance indicators for EU and EdU, providing a baseline for evaluating potential new analogs.

Feature5-Ethynyluridine (EU)5-Ethynyl-2'-deoxyuridine (EdU)Alternative Methods (e.g., BrdU)
Target Biomolecule Nascent RNANascent DNANascent DNA/RNA
Principle Metabolic incorporation of a uridine analog into newly synthesized RNA.Metabolic incorporation of a thymidine analog into newly synthesized DNA.Metabolic incorporation of a halogenated nucleoside analog.
Detection Method Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).Antibody-based detection (immunocytochemistry).
Typical Concentration 0.5–5 mM for 0.5–24 hours in cultured cells.[1]0.1–10 µM for 0.5–3 hours in cultured cells.[2]Varies depending on the specific BrdU protocol.
Toxicity Can be cytotoxic at high doses.[3]Higher cytotoxicity and genotoxicity compared to BrdU.[4] Induces DNA damage through interstrand crosslinks.[3]Can induce gene and chromosomal mutations and sensitize cells to photons.[4]
Advantages Fast and sensitive detection; does not require DNA denaturation, preserving cellular morphology.[5][6]Fast and highly sensitive detection without the need for harsh DNA denaturation, allowing for better preservation of cellular structures.[2][7]Well-established method with a large body of literature.
Disadvantages Copper catalyst can induce some RNA degradation.[1]Can be toxic, especially in cells with defective homologous recombination repair.[4]Requires harsh DNA denaturation steps (acid or heat), which can destroy cellular epitopes and morphology.[2][8]

The Potential of this compound: A Hypothetical Analysis

The structure of this compound suggests it is intended for metabolic labeling, with the ethynyl group at the 2-position serving as the click chemistry handle and the pyrimidine core allowing for potential incorporation into nucleic acids. The key distinguishing feature is the nitro group at the 5-position.

The nitro group is a strong electron-withdrawing group.[9][10] This property can significantly influence the chemical and biological behavior of the molecule.

Potential Effects of the 5-Nitro Group:

  • Reactivity: The electron-withdrawing nature of the nitro group could potentially alter the reactivity of the pyrimidine ring and the ethynyl group.

  • Toxicity: Nitroaromatic compounds can be associated with cellular toxicity through mechanisms such as the generation of reactive oxygen species during nitroreduction.[11]

  • Metabolic Incorporation: The steric bulk and electronic properties of the nitro group could affect its recognition and processing by the cellular machinery responsible for nucleoside metabolism and incorporation into nucleic acids.

Further experimental validation is necessary to determine the viability of this compound as a biomolecule labeling agent.

Experimental Protocols

The following are generalized protocols for the metabolic labeling and detection of ethynyl-pyrimidine analogs. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Metabolic Labeling of RNA with 5-Ethynyluridine (EU)
  • Cell Culture: Grow cells to the desired confluency on coverslips or in culture plates.

  • EU Incubation: Add EU to the culture medium to a final concentration of 0.5-1 mM.[12] The optimal concentration and incubation time (typically 1-24 hours) should be determined empirically.[1]

  • Cell Fixation: After incubation, wash the cells with PBS and fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

Protocol 2: Metabolic Labeling of DNA with 5-Ethynyl-2'-deoxyuridine (EdU)
  • Cell Culture: Culture cells to be analyzed.

  • EdU Incubation: Add EdU to the culture medium to a final concentration of 10 µM. The incubation time will depend on the cell cycle length and the desired labeling window (e.g., 1-2 hours).

  • Cell Fixation: Following incubation, harvest and wash the cells. Fix the cells using a fixative such as 4% formaldehyde for 15 minutes.[13]

  • Permeabilization: Wash the cells and then permeabilize with a saponin-based buffer or Triton X-100 to allow entry of the detection reagents.

Protocol 3: Click Chemistry Detection of Incorporated Ethynyl-Pyrimidines

This protocol is applicable to both EU and EdU labeled cells.

  • Prepare Click Reaction Cocktail: The reaction cocktail typically contains a fluorescent azide, copper(II) sulfate (CuSO4), and a reducing agent (e.g., ascorbic acid) to generate the active Cu(I) catalyst in situ. A typical recipe is 100 mM Tris-HCl (pH 8.5), 1 mM CuSO4, 10-50 µM fluorescent azide, and 100 mM ascorbic acid (added last).[14]

  • Incubation: Remove the permeabilization buffer from the cells and add the Click-iT® reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[15]

  • Washing: After incubation, wash the cells several times with PBS containing 0.5% Triton X-100.[14]

  • Counterstaining and Imaging: If desired, counterstain the nuclei with a DNA dye like Hoechst or DAPI. The cells are now ready for visualization by fluorescence microscopy.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection Start Start with proliferating cells Incubate Incubate with Ethynyl-Pyrimidine Analog (e.g., EU or EdU) Start->Incubate Incorporate Analog is incorporated into newly synthesized RNA or DNA Incubate->Incorporate FixPerm Fix and Permeabilize Cells Incorporate->FixPerm ClickReaction Perform Click Chemistry: Add Fluorescent Azide + Copper Catalyst FixPerm->ClickReaction Visualize Visualize labeled biomolecules via fluorescence microscopy ClickReaction->Visualize

Caption: Experimental workflow for labeling and detecting biomolecules using ethynyl-pyrimidine analogs.

Signaling_Pathway EthynylAnalog Ethynyl-Pyrimidine Analog (e.g., EU/EdU) Cell Cell Membrane EthynylAnalog->Cell Uptake NucleosideKinases Nucleoside Kinases Cell->NucleosideKinases Triphosphate Ethynyl-Pyrimidine Triphosphate NucleosideKinases->Triphosphate Phosphorylation Polymerase RNA/DNA Polymerase Triphosphate->Polymerase NucleicAcid Labeled RNA/DNA Polymerase->NucleicAcid Incorporation ClickReaction Click Reaction with Fluorescent Azide NucleicAcid->ClickReaction Detection Fluorescent Detection ClickReaction->Detection

Caption: Simplified metabolic pathway of ethynyl-pyrimidine analogs for biomolecule labeling.

References

Safety Operating Guide

Proper Disposal of 2-Ethynyl-5-nitropyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 2-Ethynyl-5-nitropyrimidine, a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of its constituent functional groups (ethynyl, nitro, and pyrimidine) and general best practices for hazardous chemical waste management.

I. Hazard Assessment and Safety Precautions

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.

II. Segregation and Waste Collection

Proper segregation of chemical waste is the first step in ensuring safe disposal. This compound waste should be collected in a designated, properly labeled hazardous waste container.

Key Principles for Waste Collection:

  • Do not mix with other chemical waste streams unless compatibility has been verified.

  • Use a dedicated, leak-proof container made of a material compatible with the chemical. The original manufacturer's container, if in good condition, is an excellent choice.

  • The container must have a securely fitting cap to prevent spills and the release of vapors.

III. Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Waste Identification and Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate the date when waste was first added to the container.

  • Container Management:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the exterior of the container is clean and free of contamination.

  • Disposal of Contaminated Materials:

    • Any materials, such as pipette tips, gloves, or absorbent paper, that come into direct contact with this compound should be considered hazardous waste.

    • Collect these solid waste materials in a separate, clearly labeled container designated for solid hazardous waste.

  • Arranging for Professional Disposal:

    • Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the EHS or disposal company with accurate information about the waste, including its name and quantity. All waste must be disposed of through an approved waste disposal plant.[1]

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

Table 2: Emergency Response Procedures

IncidentAction
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container and arrange for its disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the waste solid or liquid? C->D E Collect in Solid Hazardous Waste Container D->E Solid F Collect in Liquid Hazardous Waste Container D->F Liquid G Store in Satellite Accumulation Area E->G F->G H Contact EHS or Licensed Hazardous Waste Disposal Company G->H I Arrange for Pickup and Disposal at an Approved Facility H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethynyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Ethynyl-5-nitropyrimidine, ensuring the protection of personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the level of protection required.

Protection Level Equipment Specifications & Standards
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] Goggles should provide indirect ventilation to protect against chemical splashes.[3] A face shield offers broader protection from larger volumes of hazardous materials.[3]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended for protection against bases, oils, and many solvents.[3] Always use two pairs of gloves (inner and outer).[4]
Lab Coat or Chemical-Resistant ClothingWear a lab coat or disposable gown.[5] For tasks with a higher risk of splashing, a hooded, two-piece chemical splash suit or disposable chemical-resistant coveralls are advised.[4]
BootsChemical-resistant boots with steel toe and shank are recommended.[4]
Respiratory Protection Air-Purifying RespiratorA full-face or half-mask air-purifying respirator approved by NIOSH should be used.[4] In case of fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand.[1]

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Obtain and review Safety Data Sheet (SDS) b Don appropriate Personal Protective Equipment (PPE) a->b c Prepare a designated and ventilated workspace b->c d Carefully unpack and inspect the container c->d e Weigh and prepare the compound in a fume hood d->e f Conduct the experiment following the protocol e->f g Decontaminate all surfaces and equipment f->g h Segregate and label all waste materials g->h i Properly store or dispose of the compound h->i

Operational Workflow Diagram

Experimental Protocol: A Step-by-Step Guide

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.

    • Don the appropriate personal protective equipment as detailed in the table above.[1][2][4]

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound to avoid dust formation and inhalation.[1][5]

  • Handling and Experimentation :

    • Work in a well-ventilated area, away from strong oxidizing agents, which are incompatible materials.[1]

    • Avoid direct contact with the compound. Do not get it in eyes, on skin, or on clothing.[1]

    • If the compound needs to be weighed, do so within the fume hood on a tared weigh boat.

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • During the experiment, maintain awareness of the reaction's progress and any potential changes.

  • Post-Experiment Cleanup :

    • Upon completion of the experiment, decontaminate all work surfaces and equipment with an appropriate solvent.

    • Wash hands and any exposed skin thoroughly after handling.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is a critical final step.

Disposal Plan for this compound Waste cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal a Solid Waste (unused compound, contaminated labware) d Seal in clearly labeled, compatible waste containers a->d b Liquid Waste (reaction mixtures, cleaning solvents) b->d c Contaminated PPE (gloves, gowns) c->d e Arrange for pickup by certified hazardous waste disposal service d->e f Follow all local, regional, and national hazardous waste regulations e->f

Waste Disposal Workflow

Disposal Protocol:

  • Waste Identification and Segregation :

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

    • Do not empty any waste containing this compound into drains.[1]

    • Segregate waste into solid, liquid, and contaminated PPE streams.

  • Containment and Labeling :

    • Collect all waste in suitable, closed containers that are clearly labeled with the chemical name and associated hazards.[1]

  • Final Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • Consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.